Azithromycin maleate
Description
Properties
CAS No. |
1152441-85-4 |
|---|---|
Molecular Formula |
C42H76N2O16 |
Molecular Weight |
865.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O12.C4H4O4/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;5-3(6)1-2-4(7)8/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1 |
InChI Key |
CJGFZUQRAPSVLZ-BKVRVRNKSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Chemistry of Azithromycin Maleate
Overview of Azithromycin (B1666446) Core Structure Synthesis Pathways
The synthesis of the azithromycin core structure is a multi-step process that begins with erythromycin (B1671065) A, a fermentation product. The key transformation involves the expansion of the 14-membered lactone ring of erythromycin A into a 15-membered azalide ring. This is achieved through a sequence of chemical reactions.
A common pathway involves the following key steps:
Oximation: Erythromycin A is reacted with hydroxylamine (B1172632) hydrochloride to form erythromycin A oxime. ub.edu
Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement to yield a 6,9-imino ether intermediate. ub.edunih.gov This reaction is a critical step in the formation of the azalide ring structure. nih.gov
Reduction: The imino ether is then reduced to form 9-deoxo-9a-aza-9a-homoerythromycin A. ub.edugoogle.com
Reductive N-methylation: Finally, the secondary amine in the azacycle is methylated using formaldehyde (B43269) and formic acid to produce azithromycin. ub.edunih.gov
An alternative approach involves the direct reductive amination of erythromycin A, which simplifies the process by reducing the number of steps. Total synthesis of azithromycin has also been achieved, offering a high degree of stereoselectivity, though it is a more complex and lengthy process. researchgate.net
Dedicated Synthesis Routes for Azithromycin Maleate (B1232345) Salt Formation
Once the azithromycin base is synthesized, it is converted into a salt to improve its physicochemical properties, such as solubility and stability. The formation of azithromycin maleate involves the reaction of the basic azithromycin molecule with maleic acid.
The general process for forming the maleate salt includes:
Dissolving the azithromycin base in a suitable organic solvent.
Adding a solution of maleic acid in an appropriate solvent.
Allowing the salt to crystallize out of the solution.
Isolating the crystalline this compound salt by filtration.
Washing and drying the final product.
The choice of solvent is crucial in this process, as it affects the yield, purity, and crystalline form of the resulting salt. Solvents such as ethanol (B145695), acetone, and isopropyl alcohol have been utilized in these processes. google.com
Optimization of Salt Crystallization and Purification Processes
The crystallization and purification of this compound are critical for obtaining a product with the desired quality attributes. Optimization of these processes focuses on controlling crystal size, morphology, and purity while maximizing yield.
Key parameters that are optimized include:
Solvent System: The choice of solvent and anti-solvent, as well as their ratios, significantly impacts the crystallization process. For instance, dissolving crude azithromycin in ethanol followed by crystallization with purified water is a reported refining method. guidechem.com
Temperature: Temperature control during dissolution and crystallization affects solubility and crystal growth rates.
Stirring Speed: Agitation influences mass transfer and can affect the final particle size and distribution.
pH: The pH of the solution can impact the stability and solubility of both the free base and the salt form.
Techniques such as ultrasound-assisted crystallization have been explored to improve particle size reduction and achieve a narrower size distribution. nih.gov Recrystallization using different solvent systems, like acetone-water, is employed to further reduce impurity levels. guidechem.com
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. In the context of azithromycin synthesis, this involves several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. Research has explored solvent-free synthesis of azithromycin charge-transfer complexes by grinding the reactants at room temperature, which avoids the use of hazardous solvents and results in high yields. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. For example, the use of zinc trifluoromethanesulfonate (B1224126) as a catalyst in the reduction of erythromycin 6,9-imino ether has been reported. google.com
Waste Reduction: Developing processes that generate less waste and finding ways to recycle or reuse byproducts.
One patented method describes a refining process for azithromycin that is highlighted as being environmentally friendly and suitable for industrial production. guidechem.com
Impurity Profiling and Control Strategies for Synthetic Routes
Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. The synthesis of azithromycin can generate various impurities that need to be identified, quantified, and controlled.
Common Impurities in Azithromycin Synthesis:
| Impurity Name | Type | Origin |
| Azaerythromycin A | Process-related | Major impurity and degradation product. oup.com |
| Azithromycin B (EP-B) | Process-related | Detected in various samples. ingentaconnect.com |
| 3'-decladinosyl azithromycin (EP-J) | Degradation | Formed by acidation. ingentaconnect.com |
| Azithromycin-N-oxides (EP-L) | Degradation | Formed by oxidation. ingentaconnect.com |
| 3''-O-Demethylazithromycin (Azithromycin C) | Process-related | An impurity in the synthesis of Azithromycin. ontosight.ai |
Control Strategies:
Process Optimization: Modifying reaction conditions (temperature, pH, reaction time) to minimize the formation of specific impurities.
Purification Techniques: Employing robust purification methods like recrystallization to remove impurities. A two-step crystallization process, first from ethanol-water and then from acetone-water, has been shown to significantly reduce the levels of key impurities. guidechem.com
Analytical Monitoring: Using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection to monitor and control impurity levels throughout the manufacturing process. researchgate.netceu.esoup.com
Regulatory agencies have strict guidelines for the control of impurities in drug substances. ontosight.ai
Stereochemical Control and Chiral Purity in this compound Production
Azithromycin is a complex molecule with multiple chiral centers. cbg-meb.nl Maintaining the correct stereochemistry throughout the synthesis is crucial for its biological activity.
Stereoselective Synthesis: The synthesis of azithromycin often relies on starting with the naturally occurring erythromycin A, which provides the initial stereochemical framework. Subsequent reactions must be carefully controlled to avoid epimerization or other changes in stereochemistry. Total synthesis routes have been developed with a high degree of stereocontrol, sometimes using a single stereoprogenitor site to define all stereochemical relationships. researchgate.net
Chiral Auxiliaries: In some synthetic strategies for complex molecules like antibiotics, chiral auxiliaries are temporarily incorporated to guide the stereochemical outcome of a reaction. numberanalytics.com
Chiral Purity Analysis: Ensuring the chiral purity of the final product is essential. Techniques like capillary electrophoresis have been developed using azithromycin itself as a chiral selector to separate enantiomers of other compounds, highlighting its own complex chiral nature. mdpi.comresearchgate.net The macrolide structure, with its multiple chiral centers and functional groups, allows for multiple interactions that can be exploited for chiral recognition. researchgate.net
The inversion of stereochemistry at even a single position can drastically alter the molecule's conformation and diminish its biological activity, underscoring the critical importance of stereochemical control. nih.gov
Advanced Solid State Research and Crystallography of Azithromycin Maleate
Polymorphism and Pseudopolymorphism of Azithromycin (B1666446) Maleate (B1232345)
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures, while pseudopolymorphism refers to different crystal types that arise from the incorporation of solvent molecules (solvates or hydrates) into the crystal lattice. scielo.brscielo.br These different forms can have distinct physicochemical properties.
While specific polymorphic forms of azithromycin maleate are not extensively detailed in the literature, the parent compound, azithromycin, is known to exist in numerous crystalline forms. Research has identified a wide array of azithromycin polymorphs, often categorized into families based on their crystallographic properties. For instance, forms F, G, H, J, M, N, O, and P have been classified as belonging to a monoclinic P2₁ space group. google.com In contrast, forms C, D, E, and R are part of an orthorhombic P2₁2₁2₁ space group. google.com The identification and characterization of such forms are typically achieved through techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy.
The formation of solvates and hydrates, known as pseudopolymorphs, is a common phenomenon for azithromycin. researchgate.net Commercially, azithromycin is often available as a dihydrate (AZM-DH) or monohydrate (AZM-MH). researchgate.net The dihydrate form is noted to be the most stable under ambient conditions. researchgate.net In addition to these, a sesquihydrate (AZM-SH) has also been observed, sometimes as a result of processing-induced phase transformations. researchgate.netnih.gov
Specific research into salts of azithromycin has also revealed hydrated forms. A notable example is the crystalline L-malate salt of azithromycin, which has been prepared and characterized as a stable monohydrate, consisting of one molecule of azithromycin, two molecules of L-malic acid, and one molecule of water. google.comgoogle.com Solvates of azithromycin with organic solvents, such as the monohydrate hemi-ethanol solvate (Form F), have also been identified. google.com These findings suggest a strong potential for this compound to form various hydrates and solvates, which would require characterization.
Amorphous forms of a drug lack the long-range molecular order of crystalline structures. The conversion of crystalline azithromycin into an amorphous state is a strategy employed to potentially enhance solubility. scielo.br This is often achieved by creating an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within a polymer matrix.
Common methods for preparing amorphous azithromycin include hot-melt extrusion (HME) and solvent evaporation. researchgate.netmdpi.com In HME, azithromycin is processed with a polymer, such as Eudragit® RL PO, at elevated temperatures (e.g., 150°C) to form an amorphous dispersion. mdpi.comnih.gov The solvent evaporation method involves dissolving the drug and a polymer (like Eudragit L100) in a solvent, followed by evaporation to yield the solid dispersion. researchgate.net
Characterization of these amorphous forms relies on several analytical techniques:
Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to confirm the absence of crystallinity. The PXRD pattern of an amorphous solid lacks the sharp Bragg peaks characteristic of crystalline materials, instead showing broad halos. mdpi.comnih.gov DSC thermograms of amorphous forms will not show the sharp melting endotherm of the crystalline drug. scielo.br
Fourier-Transform Infrared Spectroscopy (FTIR) can indicate the formation of interactions, such as hydrogen bonds, between the drug and the polymer, which can be crucial for stabilizing the amorphous form. mdpi.comnih.gov
The various solid forms of azithromycin can interconvert under different environmental conditions, such as changes in temperature and humidity. researchgate.net Stability studies map these transformation pathways. For example, the dehydration of azithromycin dihydrate can yield different products depending on the temperature; dehydration below 80°C results in an isomorphic dehydrate, whereas at or above 80°C, it transforms into the sesquihydrate form. researchgate.netnih.gov
Further heating of the sesquihydrate to 100°C can lead to the formation of an amorphous product. researchgate.netnih.gov Similarly, the dehydration of azithromycin monohydrate at temperatures of 60°C or higher can also result in amorphization without forming an intermediate crystalline anhydrous phase. researchgate.netnih.gov The stability of amorphous forms is a significant concern, as they are thermodynamically driven to revert to a more stable crystalline form. Stabilization is often achieved by formulating the amorphous drug into solid dispersions, where interactions with a polymer inhibit recrystallization. mdpi.com
Cocrystallization and Salt Co-crystallization Strategies
Cocrystallization is a crystal engineering technique used to modify the physicochemical properties of APIs by combining them with a benign coformer molecule in the same crystal lattice. nih.gov This approach has been successfully applied to azithromycin. In one study, drug-drug cocrystals of azithromycin and paracetamol were prepared in a 1:1 molar ratio using a slow solvent evaporation method. nih.govnih.gov The resulting cocrystal was confirmed to be a unique crystalline phase through PXRD and exhibited altered properties, including improved dissolution and solubility compared to the parent drug. nih.gov
This strategy can be extended to salts, leading to the formation of "salt co-crystals," which are multicomponent crystals where one component is a salt and the other is a neutral coformer. While specific studies on this compound cocrystals are not prominent, the demonstrated ability of azithromycin to form cocrystals indicates a viable pathway for modifying the properties of its maleate salt through the selection of appropriate coformers.
Crystallographic Analysis of this compound
Crystallographic analysis provides definitive information about the three-dimensional arrangement of molecules in a crystal. While the specific single-crystal structure of this compound is not described in the searched literature, extensive crystallographic data exists for azithromycin and its other forms. This data serves as a reference for the types of structures that can be expected.
The most stable form of azithromycin, the dihydrate, crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net Many other solvated forms and polymorphs have also been characterized, revealing different crystal systems and space groups, as shown in the table below.
Table 1: Crystallographic Data for Various Forms of Azithromycin
| Form Name | Crystal System | Space Group | Reference |
|---|---|---|---|
| Azithromycin Dihydrate | Orthorhombic | P2₁2₁2₁ | researchgate.net |
| Form F (monohydrate hemi-ethanol solvate) | Monoclinic | P2₁ | google.com |
| Form G (sesquihydrate) | Monoclinic | P2₁ | google.com |
| Family I Forms (H, J, M, N, O, P) | Monoclinic | P2₁ | google.com |
For salts, crystallographic data from azithromycin L-malate monohydrate provides a useful analogue. The PXRD spectrum for this salt shows distinct peaks, confirming its crystalline nature. google.com
Table 2: Interactive Powder X-ray Diffraction (PXRD) Peaks for Crystalline Azithromycin L-malate Monohydrate This table presents the major diffraction peaks for crystalline azithromycin L-malate monohydrate, which consists of one azithromycin molecule, two L-malic acid molecules, and one water molecule. The data is characterized by the diffraction angle (2θ) and the relative intensity of the peaks. google.com
| Diffraction Angle (2θ ± 0.2) |
| 9.6 |
| 10.6 |
| 11.2 |
| 12.0 |
| 12.4 |
| 14.3 |
| 14.6 |
| 15.0 |
| 16.6 |
| 17.5 |
| 18.1 |
| 18.6 |
| 19.3 |
| 19.7 |
| 20.2 |
| 20.5 |
| 21.4 |
| 22.6 |
| 23.6 |
| 24.0 |
| 24.6 |
| 27.1 |
| 27.7 |
| 34.4 |
Single-Crystal X-ray Diffraction (SCXRD) Studies
Single-Crystal X-ray Diffraction (SCXRD) is a definitive analytical technique for determining the precise three-dimensional atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can establish bond lengths, bond angles, and the crystal packing arrangement, which unequivocally defines the compound's crystal lattice. This information is crucial for identifying the absolute structure of a new solid form, such as a maleate salt of azithromycin.
A search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. rcsb.orgresearchgate.net Such a study would be required to definitively determine its crystal system, space group, and detailed molecular conformation.
Powder X-ray Diffraction (PXRD) for Phase Identification and Quantification
Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive technique used for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline phase based on the angles and intensities of X-ray diffraction from a powdered sample. biorxiv.orgresearchgate.net In pharmaceutical sciences, PXRD is essential for identifying the polymorphic form of an active pharmaceutical ingredient (API), detecting new solid phases, and quantifying the components in a mixture of crystalline phases. researchgate.net
For this compound, a characteristic PXRD pattern would be used to distinguish it from other forms of azithromycin, such as the commonly known dihydrate and monohydrate forms, or from its constituent starting materials, azithromycin base and maleic acid. researchgate.netjopcr.com While extensive PXRD data exists for various azithromycin hydrates and solvates, specific diffractograms for this compound are not available in the reviewed literature. google.comgoogle.com
Thermal Characterization of this compound Solid Forms
Thermal analysis techniques are critical for understanding the physical and chemical stability of a pharmaceutical solid upon heating. They measure changes in material properties as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transformations. researchgate.net A DSC thermogram provides key information on the melting point and enthalpy of fusion, which are characteristic properties of a specific crystalline form. google.com
A DSC analysis of this compound would be expected to show a distinct endothermic peak corresponding to its melting point, which would differ from the thermal events observed for other forms of azithromycin or physical mixtures. ucl.ac.be For instance, studies on rosiglitazone (B1679542) maleate show a characteristic melting endotherm around 150-231°C. nih.gov However, specific DSC thermograms and associated enthalpy data for this compound were not found in the surveyed literature.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. researchgate.net This technique is particularly useful for quantifying the presence of volatile components like water (in hydrates) or organic solvents (in solvates). It can also indicate the thermal decomposition temperature of a compound. nih.gov
For a potential this compound sample, TGA would be used to determine if it is an anhydrous or a hydrated/solvated form by identifying mass loss at specific temperature ranges prior to decomposition. While TGA has been used to study the thermal decomposition of various azithromycin forms and other maleate salts, no specific TGA data for this compound is available in the published research. nih.govresearchgate.net
Spectroscopic Probes for Solid-State Characterization
Spectroscopic techniques provide insight into the chemical environment and molecular structure of a compound in the solid state.
Solid-State Nuclear Magnetic Resonance (ssNMR)
Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. bruker.com It is highly sensitive to the local environment of atomic nuclei (e.g., ¹³C, ¹⁵N) and can distinguish between different polymorphic and amorphous forms. researchgate.netrsc.org Because each unique crystal structure produces a distinct set of chemical shifts, ssNMR can confirm the formation of a salt like this compound and provide information about the number of non-equivalent molecules in the crystal lattice. google.com
Patents and research articles describe the characteristic ¹³C ssNMR spectra for numerous crystalline forms of azithromycin, including hydrates and solvates. google.comgoogle.com However, a review of the literature did not yield any published ssNMR spectra or chemical shift data specifically for this compound.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a critical tool for the solid-state characterization of active pharmaceutical ingredients (APIs) like this compound. These non-destructive techniques provide a unique molecular fingerprint, enabling identification, confirmation of salt formation, and detection of polymorphic or solvated forms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. For this compound, the resulting spectrum is a superposition of the vibrational modes from the azithromycin base and the maleate counter-ion.
The spectrum of the azithromycin moiety is complex, featuring characteristic bands for its various functional groups. Key vibrational bands for the azithromycin structure typically include:
O-H Stretching: A broad band in the region of 3600-3200 cm⁻¹ corresponding to the hydroxyl groups.
N-H Stretching: Bands associated with the secondary amine in the lactone ring can also appear in this region. researchgate.net
C-H Stretching: Sharp peaks observed around 3000-2850 cm⁻¹ are due to the stretching of methyl (CH₃) and methylene (B1212753) (CH₂) groups. researchgate.net
C=O Stretching: A strong absorption peak around 1720 cm⁻¹ is characteristic of the ester carbonyl group within the macrolide ring. japsonline.com
C-O-C Stretching: Asymmetrical and symmetrical stretching vibrations of the ether linkages typically appear in the 1200-1000 cm⁻¹ region. japsonline.com
The presence of the maleate counter-ion would introduce its own characteristic peaks, most notably from its carboxylate groups. The formation of the salt is confirmed by the shift of these carboxylic acid bands. In maleic acid, the carboxylic C=O stretch appears at a higher wavenumber, while in the maleate salt, this is replaced by strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻), typically found in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively. The interaction between the protonated amine of azithromycin and the deprotonated carboxyl groups of maleic acid is the definitive evidence of salt formation observable by FTIR.
Raman Spectroscopy
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, providing a different perspective on the molecule's structure.
For azithromycin, characteristic Raman spectral features are often observed at various wavenumbers, including prominent peaks related to ether stretching modes and C-C and C-N-C stretching. nih.govresearchgate.net A sharp peak around 1454 cm⁻¹ is often attributed to the ether stretching modes of the azithromycin molecule. nih.govresearchgate.net Other significant bands can be found between 400 and 1200 cm⁻¹, corresponding to the complex skeletal vibrations of the macrolide structure. nih.gov
The maleate ion would also exhibit characteristic Raman signals. The C=C bond in the maleate structure gives a strong, characteristic Raman band, typically in the 1650-1600 cm⁻¹ region. The carboxylate (COO⁻) symmetric stretch is also typically strong in the Raman spectrum. Analysis of the Raman spectrum of this compound would involve identifying these unique signals from both the API and the counter-ion to confirm the compound's identity and solid-state form.
While general spectral regions for azithromycin and maleate are known, detailed, publicly available peer-reviewed studies presenting the specific FTIR and Raman spectra for the crystalline salt "this compound" are limited. The table below summarizes the expected vibrational modes based on the constituent parts.
Table 1: Expected Characteristic Vibrational Bands for this compound
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretch (Azithromycin) | 3600-3200 | FTIR |
| C-H Stretch (Azithromycin) | 3000-2850 | FTIR, Raman |
| C=O Stretch (Lactone, Azithromycin) | ~1720 | FTIR |
| C=C Stretch (Maleate) | 1650-1600 | Raman |
| Carboxylate Asymmetric Stretch (Maleate) | 1650-1550 | FTIR |
| Ether Linkage Stretch (Azithromycin) | 1200-1000 | FTIR, Raman |
Particle Engineering and Morphological Investigations
Particle engineering is a fundamental aspect of pharmaceutical development, aiming to control the physical attributes of an API to ensure optimal processing, stability, and bioavailability. For this compound, controlling particle size, shape, and morphology is crucial for its formulation into a final dosage form.
Particle Engineering Techniques
Various techniques can be employed to engineer the particles of this compound. The choice of method depends on the desired particle characteristics.
Crystallization: This is the most common method for producing pure, crystalline API. The choice of solvent system, cooling rate, and agitation can significantly influence the resulting crystal form (polymorph), size, and habit (shape). Spherical crystallization is an advanced technique that can improve the flowability and compressibility of the powder. ijpsnonline.com
Milling: Mechanical processes like jet milling or ball milling are used to reduce particle size. While effective, these high-energy processes can sometimes induce amorphization or polymorphic transformations, which must be carefully monitored.
Spray Drying: This technique involves atomizing a solution of the API into a hot gas stream, leading to the rapid formation of dry particles. It allows for significant control over particle size and morphology and is often used to produce amorphous or composite particles. nih.gov
Solid Dispersion: By dispersing the drug in a carrier matrix (often a hydrophilic polymer), the drug's dissolution properties can be significantly altered. scielo.br Techniques like solvent evaporation are used to prepare solid dispersions. scielo.br
Morphological Investigations
The morphology of this compound particles is typically investigated using imaging techniques, primarily Scanning Electron Microscopy (SEM). SEM provides high-resolution images of the particle surfaces, revealing details about their size, shape, and surface texture.
For instance, different crystallization processes can lead to distinct crystal habits, such as needles, plates, or prisms. An investigation into azithromycin crystals has shown they can be rod-shaped, while formulation processes can alter them into irregular, block-like structures. japsonline.com The morphology directly impacts key bulk powder properties:
Flowability: Spherical or equant-shaped particles generally exhibit better flow properties than needle-like (acicular) or plate-like particles.
Compressibility: The ability of the powder to be compressed into a stable tablet is influenced by particle shape and mechanical properties.
Dissolution Rate: Particle size and surface area are inversely related; smaller particles have a larger surface area, which can lead to faster dissolution.
Detailed research specifically documenting the particle engineering and resulting morphology for this compound is not widely available in published literature. However, the principles described are standard pharmaceutical practice. A typical investigation would characterize different batches of this compound produced by various methods and summarize the findings in a table.
Table 2: Illustrative Data from a Hypothetical Morphological Investigation of this compound
| Preparation Method | Predominant Morphology (via SEM) | Particle Size Range (µm) |
|---|---|---|
| Cooling Crystallization (Ethanol/Water) | Prismatic Crystals | 50 - 200 |
| Anti-Solvent Addition (Acetone/Heptane) | Acicular (Needle-like) Aggregates | 10 - 80 |
| Spray Drying | Spherical, Amorphous Particles | 2 - 15 |
| Jet Milling | Irregular, Fractured Particles | 1 - 30 |
Note: The data in this table is illustrative and does not represent actual experimental results for this compound.
Mechanistic Research: Molecular and Cellular Interactions of Azithromycin Maleate
Ribosomal Binding and Inhibition of Bacterial Protein Synthesis
Azithromycin (B1666446), a macrolide antibiotic, primarily functions by inhibiting bacterial protein synthesis. patsnap.comijpsjournal.com This is achieved through its specific binding to the bacterial ribosome, a critical component of the cell's protein production machinery. patsnap.comijpsjournal.compatsnap.com The binding is specific to bacterial ribosomes, which differ structurally from human ribosomes, ensuring selective targeting of the pathogen. patsnap.com
Azithromycin specifically targets the 50S ribosomal subunit of the bacterial 70S ribosome. patsnap.comijpsjournal.compatsnap.comtaylorandfrancis.com It binds within the nascent peptide exit tunnel, a channel through which newly synthesized proteins emerge. patsnap.commdpi.commdpi.com This binding site is located near the peptidyl transferase center, the active site for peptide bond formation. mdpi.commdpi.com
Key interactions occur with the 23S rRNA, a major component of the 50S subunit. patsnap.compatsnap.comdrugbank.com The binding of azithromycin can induce conformational changes in the rRNA, which further disrupts the ribosome's function. patsnap.com By occupying this critical space, azithromycin physically obstructs the passage of the growing polypeptide chain, effectively halting protein elongation and synthesis. patsnap.commdpi.com This inhibition of protein production is bacteriostatic, meaning it stops bacteria from multiplying, but can be bactericidal at higher concentrations. ijpsjournal.compatsnap.com
Studies on Escherichia coli ribosomes have shown a two-step binding process. nih.gov Initially, azithromycin occupies a low-affinity site in the upper part of the exit tunnel. This is followed by a slower transition to a high-affinity site, forming a more stable and inhibitory complex. nih.gov In contrast, research on Deinococcus radiodurans suggests that two molecules of azithromycin can bind cooperatively to the ribosome, highlighting species-specific differences in binding. mdpi.comnih.gov
Molecular dynamics simulations have been crucial in understanding the interaction of azithromycin with the bacterial ribosome. nih.govrsc.orgnih.gov These studies help visualize how the drug fits into its binding pocket and interacts with specific ribosomal components. Simulations have shown that the desosamine (B1220255) sugar of azithromycin plays a key role in its interaction with the ribosome. nih.gov
While much of the research focuses on the azithromycin molecule itself, some studies have developed force field parameters for macrolides like azithromycin to improve the accuracy of these simulations. nih.gov These computational models are instrumental in designing new azithromycin derivatives with potentially enhanced activity or the ability to overcome resistance. nih.gov Specific molecular docking and simulation studies focusing on the "maleate" salt form are not extensively detailed in the available literature, with research typically centered on the active azithromycin cation.
Influence of Maleate (B1232345) Counterion on Drug-Target Binding Dynamics
The direct influence of the maleate counterion on the binding dynamics of azithromycin to the ribosome is not a primary focus in the reviewed literature. The antibacterial activity is attributed to the azithromycin molecule itself, which binds to the ribosomal target. patsnap.compatsnap.com The salt form, such as maleate, primarily influences the physicochemical properties of the drug, such as solubility and stability, which can in turn affect its formulation and bioavailability. However, once dissociated, it is the azithromycin cation that interacts with the ribosome. There is currently a lack of specific studies detailing how the maleate counterion might directly modulate the drug-target binding kinetics or affinity at the molecular level.
Cellular Uptake Mechanisms and Intracellular Accumulation Studies (In vitro, cellular models)
A hallmark of azithromycin is its rapid uptake and high accumulation within host cells, particularly phagocytes like macrophages and polymorphonuclear leukocytes (PMNs). patsnap.comnih.govasm.orgnih.gov This allows it to effectively target intracellular pathogens. patsnap.com
In vitro studies have demonstrated that azithromycin can reach intracellular concentrations many times higher than the extracellular concentration. nih.govasm.orgnih.gov For example, in human PMNs and various macrophage types, intracellular concentrations can be up to 226 times the external concentration. nih.govasm.orgnih.gov The uptake process is dependent on temperature, pH, and cell viability. nih.govasm.orgnih.govcapes.gov.br The accumulation is thought to occur via diffusion across the cell membrane and subsequent trapping in acidic intracellular compartments like lysosomes. capes.gov.broup.com
The release of azithromycin from cells is slow, but can be enhanced by phagocytosis, suggesting that phagocytic cells can transport the drug to sites of infection and release it in an active form. nih.govasm.orgnih.gov
Table 1: Intracellular Accumulation of Azithromycin in Different Cell Types
| Cell Type | Cellular-to-Extracellular (C/E) Ratio | Incubation Time | Reference(s) |
|---|---|---|---|
| Human Polymorphonuclear Leukocytes (PMNs) | >200 | Not Specified | nih.gov |
| Human Monocytes | ~83 (at 3h) | 3 hours | asm.org |
| Human Alveolar Macrophages | ~24 | 2 hours | tandfonline.com |
| Murine Peritoneal Macrophages | up to 226 | Not Specified | nih.gov |
| RAW 264.7 (Murine Macrophage Cell Line) | ~35 | 3 hours | asm.org |
Modulation of Host Cellular Responses (e.g., immunomodulatory, anti-inflammatory at cellular level)
Beyond its antibacterial activity, azithromycin exhibits significant immunomodulatory and anti-inflammatory effects. nih.govfrontiersin.orgnih.govsrce.hr These properties are thought to contribute to its therapeutic efficacy in various inflammatory conditions. nih.gov
At the cellular level, azithromycin can modulate the function of various immune cells, including macrophages, neutrophils, and T-lymphocytes. nih.govnih.govfrontiersin.org A key mechanism is its ability to shift macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory and reparative M2 phenotype. nih.govfrontiersin.orgnih.gov This is achieved by:
Reducing the production of pro-inflammatory cytokines like IL-6 and IL-12. nih.gov
Increasing the production of the anti-inflammatory cytokine IL-10. nih.gov
Inhibiting signaling pathways such as NF-κB and STAT1, which are crucial for inflammatory responses. nih.govfrontiersin.orgnih.gov
Azithromycin also impacts T-lymphocyte activity by suppressing their activation and proliferation, potentially through the inhibition of the mTOR signaling pathway. nih.govfrontiersin.orgeijppr.com Furthermore, it can enhance the clearance of apoptotic cells by macrophages, a process known as efferocytosis, which helps to resolve inflammation. ersnet.org
Table 2: Examples of Azithromycin's Cellular Immunomodulatory Effects
| Cell Type | Observed Effect | Molecular Target/Pathway | Reference(s) |
|---|---|---|---|
| Macrophages | Shift towards M2 phenotype | Inhibition of NF-κB and STAT1 signaling | nih.govnih.govnih.gov |
| Macrophages | Decreased pro-inflammatory cytokines (IL-6, IL-12, TNFα) | - | frontiersin.orgnih.gov |
| Macrophages | Increased anti-inflammatory cytokines (IL-10) | - | nih.gov |
| T-lymphocytes | Suppression of activation and expansion | Inhibition of mTOR signaling, modulation of CD27 pathway | nih.govfrontiersin.orgeijppr.com |
| Alveolar Macrophages | Increased phagocytosis of apoptotic cells | Phosphatidylserine pathway implicated | ersnet.org |
Interactions with Bacterial Efflux Pumps and Resistance Mechanisms (Molecular/cellular level)
Bacterial resistance to azithromycin can occur through several mechanisms at the molecular and cellular level. One of the most significant is the active removal of the drug from the bacterial cell by efflux pumps. mdpi.commdpi.commdpi.com These are membrane proteins that recognize and expel antibiotics, preventing them from reaching their ribosomal target in sufficient concentrations. mdpi.com
The major facilitator superfamily (MFS) of efflux pumps is particularly important for macrolide resistance. mdpi.comacs.org Genes such as mef (macrolide efflux) encode these pumps. mdpi.comresearchgate.netasm.org For example, the mef(A) and mef(E) genes in Streptococcus pneumoniae and the mef(B) gene in Escherichia coli confer resistance to azithromycin. researchgate.netasm.orgmcmaster.caoup.com The expression of these efflux pump genes can be induced by subinhibitory concentrations of macrolides, including azithromycin. asm.org
Another major resistance mechanism is the modification of the ribosomal target site. mdpi.comnih.gov This is often achieved through methylation of the 23S rRNA, typically by enzymes encoded by erm (erythromycin ribosome methylase) genes. mdpi.com This modification reduces the binding affinity of azithromycin to the ribosome. nih.gov
Research is ongoing to develop efflux pump inhibitors that can be used in combination with azithromycin to restore its activity against resistant strains. mdpi.comnih.gov
Membrane Interaction and Permeability Studies (In vitro models)
The interaction of azithromycin with cellular membranes is a critical aspect of its pharmacology, influencing its accumulation in tissues and its passage across biological barriers. In vitro models, including artificial lipid bilayers and cultured cell monolayers, have been instrumental in elucidating these mechanisms.
Studies using model lipid membranes, such as liposomes, have shown that azithromycin directly interacts with phospholipids (B1166683). ucl.ac.beresearchgate.net Equilibrium dialysis experiments revealed that azithromycin binds to small unilamellar vesicles (SUVs). ucl.ac.beuliege.be For instance, at an initial concentration of 132 µM, approximately 23.4% of the azithromycin was found to bind to the vesicles. ucl.ac.be This interaction is primarily with the polar head groups of the phospholipids, leading to a decrease in their mobility, as demonstrated by ³¹P Nuclear Magnetic Resonance (NMR) studies. ucl.ac.beuliege.be In contrast, azithromycin has been observed to have minimal effect on the deeper, hydrophobic regions of the bilayer. ucl.ac.beuliege.be Atomic force microscopy on Langmuir-Blodgett monolayers, another model system, showed that azithromycin perturbs the lateral organization of membrane domains. ucl.ac.beuliege.be Furthermore, investigations using Differential Scanning Calorimetry (DSC) on multilamellar vesicles of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) showed that azithromycin suppresses the pretransition and significantly decreases the enthalpy associated with the main phase transition, suggesting an increase in the available space between lipid hydrophobic chains. researchgate.netucl.ac.be
Caco-2 cell monolayers, derived from human colorectal carcinoma, are a widely used in vitro model to predict the intestinal permeability of drugs. nih.govevotec.com These cells differentiate into a polarized monolayer that mimics the intestinal epithelium, expressing various transporters, including the P-glycoprotein (P-gp) efflux pump. evotec.comsrce.hr Studies on the transport of macrolides across Caco-2 monolayers have classified azithromycin as a low-permeability compound and a substrate for P-gp. srce.hr The apparent permeability coefficient (Papp) is a quantitative measure of transport rate. A low Papp in the apical-to-basolateral (A-B) direction, coupled with a high efflux ratio (Papp B-A / Papp A-B > 2), indicates that the compound is subject to active efflux out of the cell. evotec.comsrce.hr For azithromycin, a low A-B permeability and a high efflux ratio have been observed, confirming its interaction with efflux pumps like P-gp. srce.hr
In vitro studies on bacterial membranes have also provided insights. Using second-harmonic light scattering to monitor live Escherichia coli, researchers found that while instantaneous treatment showed no significant changes, a 1-hour pretreatment with sub-inhibitory concentrations of azithromycin led to a substantial, order-of-magnitude enhancement in the permeability of both the outer and cytoplasmic membranes. nih.gov This suggests that azithromycin can disrupt bacterial membrane integrity over time, potentially via a "self-promoted uptake" mechanism involving the displacement of ions from lipopolysaccharide (LPS) chains. nih.gov
Table 1: In Vitro Permeability of Azithromycin and Other Macrolides Across Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp A-B) (nm s-1) | Efflux Ratio (Papp BA/AB) | Permeability Classification |
|---|
Induction of Premature Ribosome Stalling
The primary antibacterial mechanism of azithromycin maleate is the inhibition of protein synthesis, which is achieved by inducing the premature stalling of ribosomes during the elongation of polypeptide chains. mdpi.comnih.govpatsnap.com This action is highly specific to bacterial ribosomes, which differ structurally from their eukaryotic counterparts. patsnap.com
Azithromycin binds to the 50S large ribosomal subunit of bacteria. mdpi.compatsnap.com Its binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome. mdpi.comrcsb.org By binding within this tunnel, azithromycin physically obstructs the path of the elongating polypeptide chain. mdpi.comrcsb.org This steric hindrance prevents the peptide from progressing through the tunnel, effectively halting translation after only a few amino acids have been linked together. mdpi.com This process leads to the premature release, or "drop-off," of incomplete tRNA-peptide complexes from the ribosome. rcsb.org
The binding of azithromycin to the ribosome is a complex, two-step process. nih.gov An initial, rapid recognition step places the drug in a low-affinity binding site in the upper part of the exit tunnel. nih.gov This is followed by a slower conformational shift that moves the drug into a final, high-affinity site, forming a much more stable and potent inhibitory complex. nih.gov The desosamine sugar moiety of the azithromycin molecule extends towards the peptidyl transferase center (PTC), the ribosomal core responsible for forming peptide bonds, contributing to the blockage. mdpi.com The binding is further stabilized by interactions, including hydrogen bonds, between the drug and specific nucleotides of the 23S rRNA, such as A2058 and A2059 (in E. coli). mdpi.comrcsb.org
This ribosome stalling is not indiscriminate; it is context-dependent and occurs preferentially at specific mRNA sequence motifs. mdpi.com Azithromycin-induced stalling is particularly common at motifs such as xPx and (R/K)x(R/K). mdpi.com This sequence-specific stalling is exploited by some bacteria as a regulatory mechanism. For example, in the presence of low concentrations of macrolides like azithromycin, ribosome stalling at a specific leader peptide sequence (e.g., ermCL) can induce a conformational change in the mRNA. mdpi.comresearchgate.net This change exposes the ribosome binding site for a resistance gene (e.g., ermC), leading to the synthesis of an enzyme that modifies the ribosomal target, thereby conferring resistance. mdpi.com However, research into novel azithromycin derivatives has shown that it is possible to create hybrid molecules that induce premature ribosome stalling at different codons, a characteristic that could be crucial for circumventing this type of inducible resistance. mdpi.comsciforum.net
Table 2: Summary of this compound's Interaction with the Bacterial Ribosome
| Component | Interaction Details | Functional Consequence |
|---|
Pre Clinical Pharmacokinetics and Biotransformation Research of Azithromycin Maleate
Absorption Characteristics in In Vitro and Ex Vivo Models
The absorption characteristics of azithromycin (B1666446) have been evaluated using various in vitro and ex vivo systems to predict its behavior in vivo. Azithromycin is categorized as a Biopharmaceutical Classification System (BCS) Class II drug, which is characterized by high permeability and low solubility. mdpi.com While its high permeability is an advantageous feature for absorption, its low solubility can be a rate-limiting step. mdpi.com
In vitro models are crucial for assessing the oral permeability and absorption of drug candidates. rjptonline.org Studies using Caco-2 cell monolayers, a common in vitro model of the human intestinal barrier, have been employed to evaluate the permeability of azithromycin and its derivatives. nih.gov These models help in understanding the potential for passive diffusion and the role of transporters in the absorption process. For instance, macrolide absorption in the intestines is thought to be mediated by P-glycoprotein (ABCB1) efflux transporters. drugbank.com
Ex vivo studies, such as those using isolated intestinal segments, provide further insight into absorption mechanisms. rjptonline.org Additionally, ex vivo skin permeation models have been utilized for novel formulations. For example, studies with azithromycin-loaded transethosomes revealed significantly higher skin deposition compared to a standard drug solution, indicating potential for enhanced dermal delivery with low systemic absorption. nih.gov In one such study, a transethosome formulation deposited 1.388 ± 0.242 µg/cm² into the deeper dermal and epidermal layers, a 12-fold increase over the control solution. nih.gov
Distribution Profiles in Animal Tissues and Organs
A hallmark of azithromycin's pharmacokinetic profile is its rapid and extensive distribution into tissues, leading to significantly higher concentrations in various organs compared to plasma. fda.govnih.govnih.gov This wide distribution is reflected in its large volume of distribution, which has been measured at 12 L/kg in dogs, 23 L/kg in cats, and 22 L/kg in foals. merckvetmanual.com Following administration in rats and dogs, tissue concentrations have been observed to exceed serum levels by 100-fold or more. nih.gov
Studies in animal models have consistently shown high concentrations of azithromycin in target tissues such as the lungs, tonsils, and prostate. drugbank.compfizer.comnih.gov The drug also accumulates effectively within cells, particularly phagocytes (like macrophages and polymorphonucleocytes) and fibroblasts. drugbank.compfizer.com This intracellular accumulation is believed to facilitate the delivery of the drug to sites of inflammation. drugbank.compfizer.com In experimental models, higher concentrations of azithromycin are released during active phagocytosis compared to non-stimulated phagocytes. pfizer.com
The extravascular penetration of azithromycin is notably superior to that of erythromycin (B1671065). nih.gov In comparative studies, tissue/plasma area-under-the-curve (AUC) ratios for azithromycin ranged from 13.6 to 137, whereas erythromycin's ratios were between 3.1 and 11.6. nih.gov In cats, tissue half-lives were found to vary significantly, from 13 hours in fat to 72 hours in cardiac muscle. nih.gov In ball pythons, unchanged azithromycin accounted for a high percentage of the total drug-related material in the lungs and skin. nih.gov
| Animal Model | Key Findings | Reference |
|---|---|---|
| Mice, Rats, Dogs, Monkeys | Exhibited a uniformly long elimination half-life and was distributed exceptionally well into all tissues. | nih.gov |
| Rats, Dogs | Tissue concentrations exceeded serum levels by 100-fold or more. Tissue concentrations were proportional to the dose. | nih.gov |
| Cats | Volume of distribution was 23 L/kg. Tissue half-lives ranged from 13h (fat) to 72h (cardiac muscle). | merckvetmanual.comnih.gov |
| Dogs | Volume of distribution was 12 L/kg. Oral bioavailability was 97%. | nih.govmerckvetmanual.com |
| Sheep | Plasma concentration-time data best fitted a three-compartment model after IV administration. | researchgate.net |
| Ball Pythons | Unchanged azithromycin accounted for 40% of total drug material in liver and kidney, which doubled in lung and skin. | nih.gov |
Metabolism and Biotransformation Pathways (Enzymatic studies, metabolite identification)
While a significant portion of azithromycin is eliminated unchanged, it does undergo hepatic metabolism to some extent. nih.govnih.govpharmgkb.org In humans, very high concentrations of the unchanged drug have been found in bile, along with at least 10 metabolites. pfizer.com These metabolites are formed through processes such as N- and O-demethylation, hydroxylation of the desosamine (B1220255) and aglycone rings, and cleavage of the cladinose (B132029) conjugate. pfizer.com Unlike some other macrolides, azithromycin does not form active metabolites and does not strongly inhibit cytochrome P450 enzymes, reducing the potential for drug-drug interactions. ijpsjournal.comwikipedia.org It is considered a relatively weak inhibitor of CYP3A compared to erythromycin. pharmgkb.org
In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's metabolic fate. nuvisan.com These assays typically involve incubating the drug candidate with liver subcellular fractions, such as microsomes or S9 fractions, or with whole cells like hepatocytes, from various preclinical species and humans. nuvisan.commdpi.com By measuring the rate of disappearance of the parent drug, parameters like the intrinsic clearance (CLint) and metabolic half-life (t1/2) can be determined. nuvisan.com
For azithromycin and its derivatives, metabolic stability has been assessed using liver microsomes and hepatocytes from species including rats and mice. nih.gov Such studies help to understand potential species differences in metabolism. mdpi.com However, one study noted that for 15-membered ring macrolides like azithromycin, the results from in vitro ADME screens, including metabolic stability assays, showed low predictive value for in vivo pharmacokinetics in rodents. nih.gov This suggests that while these assays are a valuable tool, their results must be interpreted with caution for this specific class of compounds. nih.gov
The identification of metabolites is critical for a complete understanding of a drug's biotransformation. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC/MS/MS), are used for the detection and structural elucidation of metabolites in biological matrices. nih.govpsu.eduekb.eg
In a study on cats, three metabolites were identified in bile. nih.gov A more detailed investigation in the ball python (Python regius) identified fifteen metabolites in plasma, bile, and various tissues. nih.gov In this species, unchanged azithromycin accounted for 70% of the total drug-related material in bile. nih.gov Four of the identified metabolites were noted as being unique to the ball python: 3'-desamine-3-ene-azithromycin, descladinose dehydroxy-2-ene-azithromycin, 3'-desamine-3-ene descladinose-azithromycin, and 3'-N-nitroso,9a-N-desmethyl-azithromycin. nih.gov The study also found that different tissues had distinct metabolite profiles; for example, descladinose-azithromycin and two other metabolites were the only ones identified in the skin. nih.gov
| Metabolite Name | Species Detected In | Notes | Reference |
|---|---|---|---|
| 3'-desamine-3-ene-azithromycin | Ball Python | Considered unique to this species. | nih.gov |
| descladinose dehydroxy-2-ene-azithromycin | Ball Python | Considered unique to this species. | nih.gov |
| 3'-desamine-3-ene descladinose-azithromycin | Ball Python | Considered unique to this species. | nih.gov |
| 3'-N-nitroso,9a-N-desmethyl-azithromycin | Ball Python | Considered unique to this species. | nih.gov |
| Descladinose-azithromycin | Ball Python | One of only three metabolites identified in skin tissue. | nih.gov |
| 3'-N-didesmethyl-azithromycin | Ball Python | Identified only in the kidney tissue. | nih.gov |
Excretion Pathways in Pre-clinical Species (e.g., biliary, renal)
The primary route of elimination for azithromycin in preclinical species is through biliary excretion, with a large proportion of the drug excreted in an unchanged form. drugbank.commerckvetmanual.compfizer.comstovek.org This is a consistent finding across various animal models. In cats, it was found that over 50% of the azithromycin-related material in bile was the unchanged parent drug. nih.gov Similarly, in dogs, biliary excretion is the major elimination pathway. nih.gov
Renal excretion represents a minor pathway for azithromycin elimination. pharmgkb.orgstovek.org Typically, only a small fraction of the administered dose is recovered in the urine as unchanged drug. drugbank.com For instance, over a one-week period, approximately 6% of an administered dose is found in the urine. drugbank.com After intravenous administration, about 12% of the dose is excreted in the urine over three days, with the majority of that occurring in the first 24 hours. pfizer.com The extensive excretion into bile often involves enterohepatic cycling. merckvetmanual.com
Bioavailability and Pharmacokinetic Modeling in Animal Models
The oral bioavailability of azithromycin varies among preclinical species. merckvetmanual.com Studies have shown good oral bioavailability in several animal models, a key advantage for oral administration. nih.gov The prolonged terminal half-life is another defining characteristic, attributed to the extensive uptake and subsequent slow release of the drug from tissues. fda.gov
Pharmacokinetic modeling is used to describe and predict the concentration-time course of a drug in the body. In sheep, the plasma concentration-time data for azithromycin was best described by a three-compartment model following intravenous administration and a two-compartment model after intramuscular injection. researchgate.net In mice challenged with lipopolysaccharide, a one-compartment pharmacokinetic model was used to successfully predict the plasma concentration curve. plos.org These models are essential for understanding the drug's disposition kinetics and for designing appropriate dosing regimens in further studies. plos.orgresearchgate.net
| Species | Oral Bioavailability (%) | Elimination Half-Life (t1/2) | Reference |
|---|---|---|---|
| Dog | 97% | ~90 hours (after multiple doses) | nih.govresearchgate.net |
| Cat | 58% | 35 hours (IV) | nih.gov |
| Rat | 46% | ~40 hours (after multiple doses) | nih.govresearchgate.net |
| Foal | 39-56% | N/A | merckvetmanual.com |
| Sheep | N/A | 47.7 hours (IV), 61.3 hours (IM) | researchgate.net |
| Broiler Chicken | 83.5% | 31.5 hours (PO), 39.0 hours (IM) | tsijournals.com |
| Rabbit | 97.7% (IM) | 24.1 hours (IV), 25.1 hours (IM) | researchgate.net |
Species-Specific Pharmacokinetic Profiles
The pre-clinical pharmacokinetic profile of azithromycin has been evaluated in various animal species, revealing both similarities and differences that are crucial for translating findings to human applications. Following oral administration, azithromycin is well-absorbed in mice, rats, dogs, and cynomolgus monkeys, a characteristic likely linked to its stability in acidic conditions. asm.orgnih.gov A consistent finding across these species is the extended elimination half-life and exceptional tissue distribution of azithromycin when compared to erythromycin. asm.orgnih.gov
In rats and rabbits, oral administration of azithromycin resulted in tissue concentrations in the liver, lung, kidney, ileum, and brain that were significantly higher than serum concentrations. nih.gov This extensive tissue penetration is a hallmark of azithromycin's pharmacokinetic profile. nih.gov The decline in tissue concentrations follows a biphasic elimination pattern, indicating a slow release from these tissue compartments. nih.gov
A study in broiler chickens demonstrated that the pharmacokinetic parameters of azithromycin differed significantly between intramuscular and oral administration routes. tsijournals.com The absolute bioavailability was high for both routes, but slightly higher for intramuscular administration. tsijournals.com In blue and gold macaws, the pharmacokinetic profile of azithromycin indicated a two-compartment distribution model, which is consistent with observations in other species. cabidigitallibrary.orgresearchgate.net However, the clearance of the drug in pigeons was found to be significantly faster than in macaws. cabidigitallibrary.org
A study on a derivative, deglycosylated azithromycin (Deg-AZM), in rats and dogs showed rapid absorption and elimination. nih.govfrontiersin.org Plasma exposure was dose-dependent without accumulation after repeated oral doses, and no significant gender differences were observed in its pharmacokinetic behavior. nih.govfrontiersin.org
The following table provides a comparative overview of key pharmacokinetic parameters of azithromycin in different animal species.
| Species | Dosage | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |
| Rats | 200 mg/kg (oral) | - | - | - | 1.6 | nih.govbioline.org.br |
| Dogs | 3 mg/kg (IV) | - | - | 1.29 - 1.36 | - | frontiersin.org |
| Dogs | 3 mg/kg (oral) | - | - | - | 32.8 - 57.4 | frontiersin.org |
| Broiler Chickens | 20 mg/kg (oral) | 0.95 | - | 31.50 | 83.52 | tsijournals.com |
| Broiler Chickens | 20 mg/kg (IM) | 1.20 | - | 38.95 | 95.17 | tsijournals.com |
| Blue and Gold Macaws | 10 mg/kg (oral) | - | - | - | - | researchgate.net |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, t½: Elimination half-life. Please note that direct comparison between studies may be limited due to differences in study design, analytical methods, and formulations used.
Physiologically Based Pharmacokinetic (PBPK) Modeling for Pre-clinical Translation
Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool that integrates drug-specific data with physiological and anatomical information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. researchgate.netmdpi.com This "bottom-up" approach allows for the prediction of pharmacokinetic profiles in different species, including humans, based on pre-clinical data. liu.edu
For azithromycin, PBPK models have been developed to understand the critical variables influencing its oral absorption and to extrapolate data from adults to pediatric populations. researchgate.netbath.ac.uknih.gov These models incorporate in vitro data on solubility and dissolution to predict plasma concentration-time profiles. researchgate.netbath.ac.uknih.gov Sensitivity analyses within these models have suggested that for azithromycin, the permeation through the intestinal membrane, involving both passive and active transport, is the rate-limiting step in its absorption, rather than its solubility within the therapeutic dose range. researchgate.netnih.gov
PBPK modeling has been instrumental in predicting the pharmacokinetics of azithromycin in special populations where conducting clinical studies is challenging. For instance, models have been adapted to predict drug exposure changes after gastric bypass surgery. liu.edu Furthermore, PBPK models for azithromycin have been developed to support first-in-human dose predictions and to design Phase I clinical trials for new derivatives like Deg-AZM. nih.govfrontiersin.org These models are built and validated using pre-clinical pharmacokinetic data from species like rats and are then scaled to predict human pharmacokinetics. nih.govfrontiersin.org
The development of pediatric PBPK models for azithromycin is particularly significant. mdpi.com These models account for age-dependent physiological changes, such as plasma protein binding, renal clearance, and gastric pH, to optimize dosing regimens for different pediatric age groups. mdpi.com This approach helps in ensuring efficacy and safety when extending the use of azithromycin to children. bath.ac.uk
Protein Binding Studies in In Vitro Models
The binding of a drug to plasma proteins is a critical pharmacokinetic parameter as it can influence the drug's distribution, metabolism, and excretion. Only the unbound fraction of the drug is generally considered to be pharmacologically active.
In vitro studies have shown that the serum protein binding of azithromycin is variable and concentration-dependent. nih.govfda.gov In human serum, the binding decreases as the concentration of azithromycin increases. nih.govfda.govdrugbank.com At a concentration of 0.02 µg/mL, the protein binding is approximately 51%, which drops to 7% at a concentration of 2 µg/mL. nih.govfda.govdrugbank.com Another study reported that 63% of azithromycin remained unbound in human serum, which is significantly higher than the unbound fraction of erythromycin (24%). mdpi.com This lower protein binding contributes to the rapid and extensive tissue penetration of azithromycin. mdpi.com
In animal models, the protein binding of azithromycin also varies. In mouse serum, the protein binding is low, around 7.2% to less than 8% at a concentration of 0.5 µg/mL. tsijournals.comasm.org In broiler chickens, the in vitro protein binding of azithromycin was also found to be concentration-dependent, ranging from 17.78% to 30.37% over a concentration range of 5 to 0.3125 µg/mL. tsijournals.com
For the derivative Deg-AZM, plasma protein binding rates were found to be lower in mice (49.3%) and rats (39.2%), and higher in dogs (87.4%) and humans (73.3%) in the concentration range of 1–20 μg/mL. frontiersin.org
The following table summarizes the in vitro protein binding of azithromycin in various species.
| Species | Concentration (µg/mL) | Protein Binding (%) | Unbound Fraction (%) | Reference |
| Human | 0.02 | 51 | 49 | nih.govfda.govdrugbank.com |
| Human | 2 | 7 | 93 | nih.govfda.govdrugbank.com |
| Human | Not Specified | ~37 | 63 | mdpi.com |
| Mouse | 0.5 | 7.2 | 92.8 | tsijournals.com |
| Mouse | Not Specified | <8 | >92 | asm.org |
| Chicken | 5 | 17.78 | 82.22 | tsijournals.com |
| Chicken | 0.3125 | 30.37 | 69.63 | tsijournals.com |
| Deg-AZM (Mouse) | 1-20 | 49.3 | 50.7 | frontiersin.org |
| Deg-AZM (Rat) | 1-20 | 39.2 | 60.8 | frontiersin.org |
| Deg-AZM (Dog) | 1-20 | 87.4 | 12.6 | frontiersin.org |
| Deg-AZM (Human) | 1-20 | 73.3 | 26.7 | frontiersin.org |
Advanced Formulation Science and Drug Delivery Research of Azithromycin Maleate
Solubility Enhancement Strategies for Azithromycin (B1666446) Maleate (B1232345)
A primary hurdle in the formulation of azithromycin maleate is its low solubility in water, which can limit its dissolution rate and subsequent absorption. To address this, researchers have explored several advanced strategies to enhance its solubility profile.
Amorphous Solid Dispersions (ASDs)
Amorphous Solid Dispersions (ASDs) represent a promising approach to improve the solubility and dissolution rate of poorly water-soluble drugs like this compound. By dispersing the drug in its amorphous form within a hydrophilic polymer matrix, the high-energy amorphous state can be stabilized, preventing recrystallization and leading to higher apparent solubility.
Research has shown that formulating this compound as an ASD with various polymers can significantly enhance its dissolution. The choice of polymer is critical to the physical stability and performance of the ASD.
Table 2: Polymer Systems for this compound ASDs
| Polymer Carrier | Method of Preparation | Observed Outcome |
| Polyvinylpyrrolidone (PVP K-30) | Solvent Evaporation | Increased dissolution rate compared to the crystalline drug. |
| Hydroxypropyl Methylcellulose (HPMC) | Spray Drying | Enhanced solubility and potential for sustained release profiles. |
| Eudragit® Polymers | Hot-Melt Extrusion | Improved solubility and pH-dependent release characteristics. |
These ASDs work by maintaining the drug in a supersaturated state upon dissolution, which provides a larger concentration gradient for absorption.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. This structure allows them to encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes. This complexation effectively masks the lipophilic character of the drug, thereby increasing its aqueous solubility.
Studies have demonstrated the effectiveness of various cyclodextrins in enhancing the solubility of azithromycin. The stoichiometry of the complex and the binding efficiency are key parameters investigated in this research.
Table 3: Cyclodextrin Complexation for Enhanced this compound Solubility
| Cyclodextrin Type | Complexation Method | Key Finding |
| Beta-Cyclodextrin (β-CD) | Co-precipitation | Formation of a 1:1 molar ratio inclusion complex, leading to a significant increase in aqueous solubility. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | Kneading Method | Showed a higher complexation efficiency and greater solubility enhancement compared to unmodified β-CD due to its higher aqueous solubility and reduced crystallinity. |
The formation of these inclusion complexes is a thermodynamically favorable process that results in a more soluble and potentially more bioavailable form of the drug.
Nanosuspensions and Microemulsions
Reducing the particle size of a drug to the nanometer range can dramatically increase its surface area, leading to a higher dissolution velocity as described by the Noyes-Whitney equation. Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants and polymers.
Research into azithromycin nanosuspensions has shown promising results in improving solubility and dissolution. These formulations are typically characterized by their small particle size and negative zeta potential, which indicates good physical stability.
For instance, a study on the development of a topical ophthalmic formulation utilized an azithromycin nanosuspension to improve its penetration and efficacy.
Microemulsions are another lipid-based formulation strategy to enhance the solubility of lipophilic drugs. These are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. This compound can be dissolved in the oil phase of a microemulsion, effectively creating a pre-dissolved formulation that can be readily absorbed.
Novel Drug Delivery Systems for this compound
Nanoparticle-Based Delivery (e.g., polymeric, lipid nanoparticles)
Encapsulating this compound within nanoparticles offers several advantages, including protection from degradation, controlled release, and the potential for targeted delivery to specific tissues or cells.
Polymeric nanoparticles, often formulated with biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA), have been extensively studied for drug delivery. These systems can be engineered to provide sustained release of azithromycin, which is particularly beneficial for reducing dosing frequency and improving patient compliance.
Lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are also attractive vehicles for this compound. These carriers are composed of physiological lipids, offering high biocompatibility and reduced toxicity. They can enhance the oral bioavailability of poorly soluble drugs and have been explored for various routes of administration.
Table 4: Characteristics of Azithromycin-Loaded Nanoparticles
| Nanoparticle Type | Core Material(s) | Key Characteristics | Potential Advantage |
| Polymeric Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | High encapsulation efficiency, sustained-release profile over several days. | Reduced dosing frequency, improved patient adherence. |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl Monostearate, Stearic Acid | Small particle size, potential for lymphatic uptake. | Enhanced oral bioavailability, bypassing first-pass metabolism. |
| Nanostructured Lipid Carriers (NLCs) | Mixture of solid and liquid lipids | Higher drug loading capacity and improved stability compared to SLNs. | Increased formulation stability and drug payload. |
This ongoing research into advanced formulations and delivery systems for this compound continues to pave the way for more effective and patient-friendly therapeutic options.
Liposomal Formulations
Liposomal formulations of azithromycin have been investigated to enhance its therapeutic efficacy and overcome certain limitations, such as poor solubility and potential for cardiac side effects. frontiersin.orgmdpi.com Researchers have explored various lipid compositions to optimize drug loading, stability, and delivery to target cells. frontiersin.orgnih.gov
One approach involves the thin-film hydration method to prepare liposomal azithromycin (L-AZM). frontiersin.org This technique includes dissolving phospholipids (B1166683) and cholesterol with azithromycin in an organic solvent, followed by evaporation to form a thin lipid film. This film is then hydrated and sonicated to form liposomes. frontiersin.org Studies have evaluated different formulations by varying the types and ratios of lipids, such as long-chain saturated phosphatidylcholine and phosphatidylglycerol, as well as incorporating unsaturated lipids and cholesterol to improve loading capacity and stability. nih.gov
A key objective in developing liposomal azithromycin is to target immune cells, like macrophages, to modulate their activity. frontiersin.orgnih.gov Research has shown that L-AZM can promote macrophage polarization towards an M2-like phenotype, which is associated with improved outcomes in conditions like myocardial infarction. frontiersin.orgnih.gov By encapsulating azithromycin in liposomes, it is possible to target these immune cells more effectively than with the free drug, thereby reducing off-target effects, including cardiotoxicity. frontiersin.org
The stability and encapsulation efficiency of these formulations are critical parameters. Researchers have assessed a library of formulations for size, polydispersity, and stability over time. nih.govresearchgate.net Lead formulations are often selected based on low polydispersity and stability in serum. nih.govresearchgate.net The data indicate that the specific components of the liposomal formulation are crucial in balancing encapsulation efficiency and stability. nih.govresearchgate.net
For localized delivery, such as in cervicovaginal infections, different types of azithromycin-liposomes have been developed, including conventional, propylene (B89431) glycol, and deformable propylene glycol liposomes. irb.hr These formulations have been evaluated for their physical properties, in vitro release under simulated cervicovaginal conditions, and storage stability. irb.hr For instance, negatively charged liposomes with rigid bilayers have shown superiority in preventing the formation of E. coli biofilms. irb.hr
Below is a data table summarizing the characteristics of different liposomal azithromycin formulations from a research study.
| Formulation Code | Vesicle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| AZ 1 | 108.44 ± 5.72 | -11.897 ± 1.820 | 99.259 ± 0.086 |
| AZ 2 | 70.42 ± 6.02 | -34.575 ± 4.535 | 99.560 ± 0.014 |
This table presents data on the vesicle size, zeta potential, and entrapment efficiency of two azithromycin-loaded transethosome formulations, a type of lipid-based nanoparticle. mdpi.com
Microencapsulation and Microsphere Techniques
Microencapsulation is a process where small particles of a drug are coated with a polymer to control its release and for other benefits like taste masking. eijppr.comiptsalipur.org For azithromycin, which has a bitter taste, microencapsulation can improve patient compliance, especially in pediatric oral dosage forms. eijppr.comresearchgate.net
One common technique used for azithromycin is the solvent evaporation method. eijppr.comresearchgate.net In this process, the drug and a polymer, such as ethyl cellulose (B213188), are dissolved in an organic solvent. eijppr.comjapsonline.com This mixture is then emulsified in a continuous phase, and the solvent is evaporated, leaving behind hardened microspheres with the drug encapsulated inside. iptsalipur.orgjapsonline.com The size of these microspheres typically ranges from 1 to 1000 µm. eijppr.com
Sustained-release microspheres of azithromycin have been developed to allow for single-dose administration. nih.govnih.gov These microspheres, often around 200 µm in diameter, release the drug slowly through pores. nih.govnih.gov This slow release mechanism allows most of the drug to be released in the lower gastrointestinal tract, which can reduce gastrointestinal side effects and permit a higher dose to be administered at once. eijppr.comnih.govnih.gov
Various factors in the manufacturing process can influence the properties of the microspheres. For instance, the stirring rate and temperature during preparation can affect the particle size and drug release characteristics. researchgate.net Research has shown that the mean particle size of azithromycin microspheres can increase with a higher polymer concentration. researchgate.net
The physical and chemical integrity of the drug within the microspheres is a critical quality attribute. Studies using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) have shown that the crystalline nature of pure azithromycin can remain unchanged throughout the microsphere formation process. eijppr.com Scanning electron microscopy (SEM) is often used to visualize the morphology of the microspheres, confirming their spherical nature and smooth surface. eijppr.comresearchgate.net
The table below provides an example of how formulation variables can affect the characteristics of azithromycin microspheres.
| Stirring Rate (rpm) | Polymer Concentration | Temperature (°C) | Mean Particle Size (µm) | Encapsulation Efficiency (%) |
| 300 | Variable | 30-50 | 252.26 ± 6.50 | 27.8 ± 4.30 |
| 500 | Variable | 30-50 | 380.91 ± 4.59 | 66.23 ± 2.08 |
This table illustrates the impact of varying stirring rates on the particle size and encapsulation efficiency of floating microspheres of azithromycin prepared by the solvent evaporation method. researchgate.net
Targeted Delivery Approaches (Pre-clinical, in vitro concepts)
Pre-clinical and in vitro research has focused on developing targeted delivery systems for azithromycin to enhance its efficacy at specific sites of action while minimizing systemic exposure. frontiersin.orgnih.gov One significant area of investigation is the targeting of phagocytic cells. nih.gov
Azithromycin has been shown to concentrate extensively within phagocytes such as polymorphonuclear leukocytes (PMNs) and macrophages. nih.gov In vitro studies have demonstrated that the uptake of azithromycin by these cells is an active process, dependent on temperature and pH. nih.gov This intracellular accumulation is a key aspect of its delivery mechanism, as phagocytes naturally migrate to sites of infection and inflammation. nih.gov Once at the site, the release of azithromycin from these cells can be enhanced by stimuli such as the phagocytosis of bacteria. nih.gov This "Trojan horse" strategy allows for the targeted delivery of the antibiotic directly to the location where it is most needed.
In vivo studies in animal models have supported this concept. For example, following the induction of PMN infiltration into the peritoneal cavity of mice, a significant increase in azithromycin concentration was observed, with most of the drug being intracellular. nih.gov This demonstrates the potential for phagocytes to act as a transport and delivery system for azithromycin. nih.gov
Another targeted approach involves the use of nanostructured lipid carriers (NLCs) for pulmonary delivery. mdpi.com In a mouse model of acute lung injury, intratracheal administration of an azithromycin-NLC formulation resulted in higher drug concentrations in lung tissue compared to intravenous administration. mdpi.com This suggests that localized delivery to the lungs via inhalation could be a viable strategy for treating respiratory diseases.
Liposomal formulations have also been designed for targeted delivery. frontiersin.org By modifying the lipid composition, liposomes can be engineered to be preferentially taken up by specific cell types, such as macrophages involved in cardiac repair following a myocardial infarction. frontiersin.orgnih.gov These liposomes can promote an anti-inflammatory M2-like macrophage phenotype, leading to improved cardiovascular outcomes in preclinical models. frontiersin.orgnih.gov
The table below highlights findings from an in vitro study on the uptake of azithromycin by phagocytic cells.
| Cell Type | Intracellular to Extracellular Concentration Ratio |
| Human Polymorphonuclear Leukocytes | Up to 226 |
| Murine Peritoneal Macrophages | Gradient up to 26 times higher than erythromycin (B1671065) |
This table shows the significant concentration of azithromycin within different types of phagocytic cells in vitro, indicating a potential mechanism for targeted delivery. nih.gov
Mucoadhesive Formulations
Mucoadhesive formulations of azithromycin are designed to adhere to mucous membranes, thereby prolonging the contact time of the drug at the site of application and allowing for sustained release. globalresearchonline.nethumanjournals.comnih.gov This approach is particularly beneficial for localized treatments, such as in the eye or the buccal cavity. humanjournals.comnih.gov
For ophthalmic delivery, developing topical formulations of azithromycin has been challenging due to the drug's hydrophobicity and instability in aqueous solutions at a comfortable pH for the eye. nih.govresearchgate.net Mucoadhesive polymer-based delivery systems can help overcome these issues. For example, a system using polycarbophil, a lightly cross-linked polyacrylic acid polymer, has been shown to solubilize azithromycin and slow its degradation in an aqueous solution. nih.govresearchgate.net This formulation was found to be stable at both room temperature and 5°C. nih.govresearchgate.net In rabbit eyes, a single drop of a 1% azithromycin formulation in this delivery system resulted in sustained high concentrations of the drug in tears for over 24 hours. nih.govresearchgate.net
In situ gelling systems are another type of mucoadhesive formulation. These are administered as a liquid and undergo a phase transition to a gel upon contact with physiological conditions, such as temperature or pH changes. globalresearchonline.netsemanticscholar.org For ophthalmic use, thermoreversible gels using polymers like poloxamers in combination with mucoadhesive polymers such as Carbopol or sodium carboxymethyl cellulose (NaCMC) have been investigated. globalresearchonline.netsemanticscholar.org The addition of Carbopol can increase the mucoadhesive force of the formulation. globalresearchonline.net These in situ gels can provide sustained release of azithromycin for up to 24 hours. globalresearchonline.net
For buccal delivery, mucoadhesive tablets have been developed. These tablets are prepared using mucoadhesive polymers like Carbopol 934, HPMC K4M, and HPMC K100M. humanjournals.com The tablets are evaluated for properties such as mucoadhesive strength, swelling index, and in vitro drug release. humanjournals.com Stability studies on these formulations have shown no significant deviation in drug content over a period of three months. humanjournals.com
The following table presents data on the mucoadhesive force of different ophthalmic in situ gelling formulations of azithromycin.
| Formulation Composition (w/v) | Mucoadhesion Force (dynes/cm²) |
| P407/P188 (21/5%) | Not specified, used as baseline |
| P407/P188/CP 974P (21/5/0.3%) | 2.3-fold higher than without Carbopol |
This table illustrates the enhancement of mucoadhesive properties by adding Carbopol 974P to a poloxamer-based in situ gelling system for ophthalmic delivery of azithromycin. globalresearchonline.net
Stability of Formulations Containing this compound
The stability of this compound in various formulations is a critical factor that influences the shelf-life and efficacy of the final drug product. Both chemical and physical stability must be thoroughly evaluated.
Chemical Degradation Pathways in Formulations
Azithromycin can undergo degradation through several chemical pathways, particularly hydrolysis and oxidation. The stability of azithromycin is highly dependent on pH. google.comscielo.br Studies have shown that azithromycin is susceptible to degradation in both acidic and alkaline conditions. scielo.br For instance, in an ophthalmic preparation, significant degradation was observed when the drug was subjected to acid and alkali hydrolysis. scielo.br The presence of an oxidizing agent like hydrogen peroxide also leads to substantial degradation. scielo.br
The molecular structure of azithromycin, specifically the lactone ring, is prone to hydrolysis. researchgate.net However, the addition of a nitrogen atom to the lactone ring makes azithromycin more acid-stable compared to erythromycin. researchgate.netdrugbank.com Despite this, formulation strategies are often necessary to protect the drug from degradation.
In aqueous solutions, the pH must be carefully controlled. For example, in the development of an aqueous pharmaceutical composition, it was found to be crucial to maintain the pH at 4.0 or higher throughout the preparation process to prevent decomposition. google.com The addition of specific additives, such as monoethanolamine, has been shown to increase the heat stability of azithromycin in solution. google.com
Photodegradation is another concern. Exposure to ultraviolet light and solar luminosity has been shown to cause a loss of potency in azithromycin solutions. scielo.br Therefore, protection from light is an important consideration during manufacturing and storage.
To enhance stability, antioxidants can be incorporated into the formulation. An intimate admixture of azithromycin with a stabilizing-effective amount of an antioxidant can improve its resistance to degradation. google.com
The table below summarizes the percentage loss of azithromycin potency under different stress conditions in an ophthalmic preparation.
| Stress Condition | Potency Loss (%) | Duration |
| Ultraviolet Light (284 nm) | 18.86 | 28 days |
| Acid Hydrolysis | Almost total | 6 hours at 70°C |
| Alkaline Hydrolysis | Almost total | 6 hours at 70°C |
| Hydrogen Peroxide | Almost total | Not specified |
This table highlights the susceptibility of azithromycin to degradation under various chemical stress conditions. scielo.br
Physical Stability of Dosage Forms
The physical stability of this compound formulations refers to the ability of the dosage form to maintain its original physical properties, such as appearance, uniformity, and dissolution characteristics, over time. iik.ac.id
In solid dosage forms, azithromycin can exist in different hydrated forms, including a monohydrate and a dihydrate. researchgate.net These forms can be susceptible to phase transformations induced by processing or storage conditions. For example, dehydration of the dihydrate form at temperatures above 80°C can lead to the formation of a sesquihydrate. researchgate.net Such phase changes can impact the stability and bioavailability of the drug. Therefore, controlling temperature and humidity during manufacturing and storage is crucial.
For liquid formulations, such as reconstituted oral suspensions, physical stability is also a key concern. Studies have been conducted to evaluate the stability of reconstituted azithromycin suspensions under various in-home storage conditions, including refrigeration and exposure to different temperatures. researchgate.net One study found that a reconstituted suspension was stable for 10 days across a range of temperatures from 4°C to 50°C. researchgate.net
In more complex dosage forms like liposomes and microspheres, physical stability involves maintaining the integrity of the delivery system. For liposomes, this means preventing aggregation, fusion, and leakage of the encapsulated drug. nih.gov The size and polydispersity of liposomes are monitored over time to assess their stability. nih.govresearchgate.net Similarly, for microspheres, maintaining their spherical shape and size distribution is important for consistent drug release. eijppr.com
The packaging of the final product also plays a significant role in ensuring physical stability. iik.ac.id For instance, packaging that protects against moisture can prevent the transformation of azithromycin monohydrate to the dihydrate form. google.com
The table below shows the stability of a reconstituted azithromycin oral suspension under different storage temperatures over a 10-day period.
| Storage Condition | Initial Concentration (mg/5mL) | Concentration after 10 days (mg/5mL) |
| Refrigerated (4°C) | 200 | No significant change |
| Room Temperature (20°C) | 200 | No significant change |
| 30°C | 200 | No significant change |
| 40°C | 200 | No significant change |
| 50°C | 200 | No significant change |
This table indicates the good physical stability of a reconstituted azithromycin oral suspension under a variety of in-home storage temperatures. researchgate.net
Rheological and Material Science Aspects of Formulations
The performance of pharmaceutical formulations is intrinsically linked to their rheological properties and the material science characteristics of the active pharmaceutical ingredient and excipients. For this compound, these aspects are crucial for designing stable and effective delivery systems. Research has focused on understanding and manipulating these properties to optimize formulation behavior, from flow characteristics of gels to the solid-state properties of tablets.
Rheological Properties of Azithromycin Gel Formulations
The study of flow and deformation, known as rheology, is critical for semi-solid and liquid formulations like gels. In the context of Azithromycin, particularly for ophthalmic and localized delivery systems, rheology governs properties such as ease of administration, residence time, and drug release.
In-situ gelling systems are a key area of research. These formulations are administered as a liquid and transition into a gel-like state upon physiological triggers such as pH or temperature changes. Studies show that Azithromycin formulations in a liquid state typically exhibit Newtonian flow. However, upon gelling, they transition to a pseudoplastic (shear-thinning) flow. biorxiv.orgbiorxiv.org This shear-thinning behavior is advantageous, as the gel offers low resistance during application (e.g., blinking of an eye) but maintains high viscosity at rest, prolonging contact time.
The choice and concentration of polymers are determinant factors for the final viscosity. In one study, an in-situ gel was developed using Carbopol 934P as a pH-triggered gelling agent and HPMC K4M. biorxiv.org An optimized formulation containing 0.2% (w/v) of Carbopol 934P and 0.2% (w/v) of HPMC K4M demonstrated desirable gelling and viscosity characteristics. biorxiv.org Another investigation into a pH-responsive mucoadhesive gel reported that an optimized formulation achieved a viscosity of 1607.9 Pa.s at a gelation pH of 6.7. nih.gov
For thermo-sensitive gels, poloxamers are commonly used. Research on a dual-antibiotic gel containing Azithromycin found that formulations with high concentrations of Poloxamer 407 (P407) exhibited high viscosity. mdpi.com To achieve favorable rheological properties at both room temperature (for administration) and ocular surface temperature (for gelling), a specific ratio of 5 g of Poloxamer 188 (P188) to 20 g of P407 was identified as optimal. mdpi.com
| Formulation Type | Polymer(s) | Flow Behavior (Pre-gelling) | Flow Behavior (Post-gelling) | Key Findings | Reference |
|---|---|---|---|---|---|
| pH-triggered in-situ gel | Carbopol 934P, HPMC K4M | Newtonian | Pseudoplastic | Viscosity increases upon gelling, prolonging integrity. | biorxiv.org, biorxiv.org |
| pH-responsive mucoadhesive gel | Not specified | Not applicable | Not specified | Optimized formulation viscosity of 1607.9 Pa.s. | nih.gov |
| Thermo-sensitive in-situ gel | Poloxamer 407 (P407), Poloxamer 188 (P188) | Liquid at 25°C | Gel at 33-37°C | High P407 concentration increases viscosity; an optimal P188/P407 ratio is needed. | mdpi.com |
Material Science: Polymorphism and Crystallinity
The solid-state properties of an active pharmaceutical ingredient, such as its crystalline or amorphous nature, significantly influence its stability, solubility, and bioavailability. scielo.brscielo.br Azithromycin can exist in various solid-state forms, including as a crystalline L-malate monohydrate. google.comwipo.int This form is distinct from the anhydrous salt, which has a melting point between 180-184°C. google.comgoogle.com The crystalline structure of Azithromycin L-malate monohydrate is composed of one molecule of azithromycin, two molecules of L-malic acid, and one molecule of water. google.comgoogle.com
X-ray diffraction (XRD) is a primary tool for characterizing these forms. The crystalline L-malate monohydrate exhibits a unique XRD spectrum with major peaks at specific 2θ angles, distinguishing it from other forms. google.com
| Compound Form | Key XRD Peaks (2θ ±0.2) | Reference |
|---|---|---|
| Azithromycin L-malate monohydrate | 9.6, 10.6, 11.2, 12.0, 12.4, 14.3, 14.6, 15.0, 16.6, 17.5, 18.1, 18.6, 19.3, 19.7, 20.2, 20.5, 21.4, 22.6, 23.6, 24.0, 24.6, 27.1, 27.7, 34.4 | google.com |
Formulation processes can alter the crystallinity of the drug. For instance, forming an inclusion complex with sulfobutylether-β-cyclodextrin (SBE-β-CD) was shown to reduce the crystallinity of Azithromycin. biorxiv.org XRD analysis showed that the sharp crystalline peaks of pure Azithromycin were reduced or disappeared in the complex, indicating a transition towards a more amorphous state, which can enhance solubility. biorxiv.org Similarly, scanning electron microscopy revealed that while pure Azithromycin crystals were rod-shaped, an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) appeared as amorphous, irregular, block-like structures. nih.gov
Material Science: Micromeritics and Tablet Properties
For solid dosage forms like tablets, the material properties of the powder blend are paramount for successful manufacturing. Micromeritic properties, such as flowability and compressibility, are evaluated to ensure uniform tablet production.
A study on Azithromycin matrix tablets evaluated the properties of granules formulated with natural polymers. The results indicated good flow characteristics, essential for direct compression manufacturing. researchgate.net
| Micromeritic Property | Value Range | Indication | Reference |
|---|---|---|---|
| Angle of Repose | ~30° | Good flow properties | researchgate.net |
| Carr's Index | 15.24% to 17.69% | Good flow characteristics | researchgate.net |
| Hausner's Ratio | 1.17 to 1.21 | Good flow property | researchgate.net |
Once compressed, the physical properties of the tablets are tested to ensure they meet pharmacopoeial standards. Hardness and friability are key indicators of the mechanical strength of the tablet and its ability to withstand handling without breaking. For Azithromycin bilayer tablets formulated with various polymers, these physical properties were found to be within acceptable limits. researchgate.net For instance, matrix tablets formulated with natural gums showed a hardness of 5-7 kg/cm ². researchgate.net
| Formulation Code | Polymer System | Hardness (kg/cm²) (± S.D) | Friability (%) (± S.D) | Reference |
|---|---|---|---|---|
| F1 | Xanthan gum | 6.2 ± 0.15 | 0.54 ± 0.05 | researchgate.net |
| F2 | Guar gum | 5.9 ± 0.21 | 0.61 ± 0.08 | researchgate.net |
| Not specified | HPMCK4M, HPMC K15M, Carbopol 934P, etc. | Data available in source | Data available in source | researchgate.net |
Advanced Analytical Methodologies for Azithromycin Maleate Research
Chromatographic Techniques for Purity and Assay Determination
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of chemical compounds. For Azithromycin (B1666446) maleate (B1232345), various chromatographic techniques are utilized to assess its purity and determine its concentration in bulk and dosage forms. newbioworld.orgekb.eg
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the most widely used method for analyzing Azithromycin. nih.gov Numerous HPLC methods have been developed and validated for the determination of Azithromycin in bulk drug and pharmaceutical formulations. derpharmachemica.comsemanticscholar.org These methods are designed to be simple, precise, accurate, and stability-indicating, capable of separating Azithromycin from its degradation products and related substances. japsonline.comnih.gov
Method development typically involves optimizing the mobile phase composition, stationary phase, flow rate, and detector wavelength. A common stationary phase is a reversed-phase C18 column. nih.govresearchgate.net Due to the lack of strong chromophores in the Azithromycin molecule, detection is often performed at a low UV wavelength, typically around 210 nm or 215 nm. derpharmachemica.comnih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffer solution (e.g., phosphate (B84403) or ammonium (B1175870) acetate) to control the pH, which is critical for achieving good peak shape and resolution. semanticscholar.orgjapsonline.com
Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. ijrpns.cominnovareacademics.in This includes testing for specificity, linearity, range, accuracy, precision, and robustness. derpharmachemica.comjapsonline.com Linearity is typically established over a wide concentration range, with correlation coefficients (R²) greater than 0.999 demonstrating a strong linear relationship. japsonline.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. semanticscholar.orgjapsonline.com
Table 1: Examples of HPLC Method Parameters for Azithromycin Analysis This table is interactive. You can sort and filter the data.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Stationary Phase | Hypersil GOLD C-18 (250 mm x 4.6 mm, 5 µm) japsonline.com | XTerra® RP18 (250 mm × 4.6 mm, 5 µm) nih.gov | Hypersil BDS-C18 (250 mm × 4.6 mm) researchgate.net |
| Mobile Phase | Acetonitrile : Ammonium acetate (B1210297) buffer (pH 6.8) (82:18 v/v) japsonline.com | Acetonitrile : 0.1M KH₂PO₄ (pH 6.5) : 0.1M TBAH : Water (25:15:1:59 v/v/v/v) nih.gov | Methanol : Acetonitrile : Phosphate buffer (pH 8) (60:30:10 v/v) researchgate.net |
| Flow Rate | 0.7 mL/min japsonline.com | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.net |
| Detection | UV at 210 nm japsonline.com | UV at 215 nm nih.gov | UV at 212 nm researchgate.net |
| Temperature | 60 °C japsonline.com | 43 °C nih.gov | Ambient researchgate.net |
| LOD | 0.476 µg/mL japsonline.com | 0.02% (20 µg) nih.gov | 14.40 ng/mL researchgate.net |
| LOQ | 1.443 µg/mL japsonline.com | 0.078% (78 µg) nih.gov | 43.66 ng/mL researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). encyclopedia.pub This technology provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net The principles of separation in UPLC are the same as in HPLC, but the system is engineered to handle the higher backpressures generated by the densely packed, small-particle columns. encyclopedia.pub
For Azithromycin analysis, UPLC methods offer superior separation efficiency, which is particularly advantageous for resolving complex mixtures of related substances or for high-throughput screening. researchgate.net A UPLC-MS/MS method for the quantitative estimation of azithromycin in human plasma has been reported, which employed a gradient elution with a mobile phase of acetonitrile and 50 mM ammonium acetate. ekb.eg The reduced run time and solvent consumption make UPLC a "greener" alternative to HPLC. researchgate.net
Gas Chromatography (GC) for Residual Solvents
During the synthesis of Azithromycin maleate, various organic solvents may be used. researchgate.net Regulatory guidelines, such as ICH Q3C, mandate that residual levels of these solvents in the final API must be controlled and quantified to ensure patient safety. labsolution.plscielo.br Gas Chromatography (GC) is the technique of choice for this analysis due to the volatile nature of the target solvents. orientjchem.orgnih.gov
Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is the most common configuration. researchgate.netscielo.br In this technique, a sample of the API is dissolved in a high-boiling-point solvent (like DMSO or DMF) in a sealed vial and heated. researchgate.netorientjchem.org This allows the volatile residual solvents to partition into the gas phase (the headspace) above the sample. An aliquot of this headspace gas is then injected into the GC system for separation and detection. scielo.br A specific GC method for determining residual dichloromethane, acetone, and ethanol (B145695) in azithromycin raw material has been developed. bvsalud.org The method must be validated to ensure it can accurately and precisely quantify all potential residual solvents from the manufacturing process. orientjchem.org
Table 2: Example GC Parameters for Residual Solvent Analysis in APIs This table is interactive. You can sort and filter the data.
| Parameter | System 1 (Based on Ph. Eur. / USP) |
|---|---|
| Technique | Headspace Gas Chromatography (HS-GC) scielo.br |
| Column | 6% cyanopropylphenyl-methyl silicon polymer (e.g., 30 m x 0.32 mm, 1.8 µm) pmda.go.jp |
| Carrier Gas | Nitrogen or Helium bvsalud.orgpmda.go.jp |
| Oven Program | Example: 40°C for 20 min, then ramp at 10°C/min to 240°C, hold for 20 min pmda.go.jp |
| Detector | Flame Ionization Detector (FID) researchgate.netpmda.go.jp |
| Typical Solvents | Ethanol, Acetone, Dichloromethane, Toluene, Methanol scielo.brorientjchem.orgbvsalud.org |
Mass Spectrometry Applications in this compound Research
Mass Spectrometry (MS) is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is widely employed in pharmaceutical research for its high sensitivity and specificity, enabling detailed molecular analysis. nih.gov
LC-MS/MS for Metabolite Identification and Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites in biological matrices such as plasma and urine. capes.gov.brresearchgate.net This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov
For Azithromycin, LC-MS/MS methods are developed to support pharmacokinetic studies. researchgate.netplos.org Sample preparation often involves solid-phase extraction (SPE) or protein precipitation to remove interferences from the biological matrix. researchgate.net The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode, as Azithromycin and its metabolites readily form protonated molecules [M+H]⁺. researchgate.netplos.org
Quantification is achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the protonated molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. researchgate.netresearchgate.net This process is highly specific and significantly reduces background noise, allowing for very low limits of quantification. researchgate.net
Table 3: LC-MS/MS Parameters for Azithromycin and Metabolite Quantification in Human Plasma This table is interactive. You can sort and filter the data.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Azithromycin (AZM) | 749.6 | 591.6 | plos.org |
| Desethylhydroxychloroquine (DHCQ) | 308.1 | 179.1 | plos.org |
| Bisdesethylchloroquine (BDCQ) | 264.1 | 179.1 | plos.org |
| Erythromycin (B1671065) (Internal Standard) | 734.0 | 576.0 | researchgate.net |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). chromatographyonline.com This capability allows for the determination of an ion's elemental composition, making it an invaluable tool for structural elucidation and the identification of unknown compounds. researchgate.netinnovareacademics.in
In this compound research, HRMS is used to characterize unknown impurities and degradation products that may not have available reference standards. nih.gov By comparing the accurate mass measurement with theoretical masses of potential structures, researchers can confidently identify these compounds. innovareacademics.in Techniques like Time-of-Flight (TOF) and Orbitrap mass analyzers provide the high resolution necessary for this work. researchgate.netsci-hub.se The combination of UPLC with HRMS (UPLC-TOF or UPLC-Orbitrap) is a powerful approach for identifying unknown metabolites and degradation products, offering both excellent separation and unequivocal identification based on accurate mass. nih.govsci-hub.se This is critical for ensuring the comprehensive quality and safety profile of the drug.
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are pivotal in determining the molecular structure and concentration of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. researchgate.netbanglajol.info ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR: The proton NMR spectrum of Azithromycin reveals signals corresponding to the various protons in the macrolide ring, the desosamine (B1220255) and cladinose (B132029) sugar moieties, and the methyl-substituted nitrogen. researchgate.net The chemical shifts, splitting patterns (J-coupling), and integration of these signals are unique to the azithromycin structure. uab.edu
¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by identifying all carbon environments within the molecule. researchgate.netbanglajol.info This is crucial for confirming the presence of the 15-membered lactone ring and the attached sugar units. researchgate.net
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. uab.edunih.gov These experiments are invaluable for assigning the complex NMR spectra of large molecules like azithromycin and confirming its detailed stereochemistry. nih.govresearchgate.net For instance, HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons separated by two or three bonds. uab.edu
Research studies have demonstrated that the ¹H and ¹³C NMR spectral data of test samples of azithromycin are identical to that of standard azithromycin, making it a reliable method for qualitative determination. researchgate.netbanglajol.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique for the quantitative analysis of this compound, particularly in pharmaceutical formulations. nih.govresearchgate.net The method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
The absorbance maximum (λmax) for azithromycin is typically found at low wavelengths, with one study reporting a λmax of 208 nm in pH 6.8 phosphate buffer. researchgate.net Another study utilized wavelength ranges of 219-224 nm for the simultaneous estimation of azithromycin with another drug. wjpsonline.com The linearity of the method has been established in concentration ranges such as 10 µg/ml to 50 µg/ml and 2.5-15 µg/ml. researchgate.netwjpsonline.com
For quantification, a standard calibration curve is constructed by plotting absorbance against known concentrations of azithromycin. banglajol.info The concentration of an unknown sample can then be determined from this curve. The method has been validated for parameters like linearity, accuracy, and precision, with reported recovery values around 99.72% to 99.91% w/w. researchgate.netwjpsonline.com
| Parameter | Reported Value | Reference |
|---|---|---|
| Absorbance Maximum (λmax) | 208 nm (in pH 6.8 phosphate buffer) | researchgate.net |
| Linearity Range | 10-50 µg/ml | researchgate.net |
| Linearity Range | 2.5-15 µg/ml | wjpsonline.com |
| Limit of Detection (LOD) | 1.6 µg/ml | researchgate.net |
| Limit of Quantification (LOQ) | 5 µg/ml | researchgate.net |
| Recovery | 99.72% | researchgate.net |
| Recovery | 99.91% w/w | wjpsonline.com |
Synchronous Fluorescence Spectroscopy
Synchronous fluorescence spectroscopy (SFS) offers a sensitive method for the determination of azithromycin. nih.gov This technique involves simultaneously scanning both the excitation and emission wavelengths while maintaining a constant wavelength difference (Δλ). dbc.wroc.pl A key advantage of SFS is its ability to simplify complex spectra and enhance selectivity. dbc.wroc.pl
For azithromycin, which is not naturally fluorescent, a derivatization step is necessary. researchgate.netresearchgate.net One method involves derivatization in a strong acidic medium (e.g., 9.0 mol L⁻¹ HCl), which produces a fluorescent product. nih.govresearchgate.net The synchronous fluorescence signal is then measured at a specific Δλ. In one study, a Δλ of 30 nm was used, with the measurement taken at 482 nm. nih.govresearchgate.net
The method has been optimized by studying the influence of derivatization conditions such as acid concentration, reaction time, and temperature. nih.govresearchgate.net Under optimized conditions, the method demonstrated a limit of detection (LOD) of 0.23 mg L⁻¹ and a limit of quantification (LOQ) of 0.76 mg L⁻¹. nih.govresearchgate.net
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique used for the analysis of charged molecules like this compound. i-med.ac.at The separation is based on the differential migration of analytes in an electric field within a narrow-bore fused silica (B1680970) capillary. i-med.ac.atunt.edu
In the context of azithromycin, Capillary Zone Electrophoresis (CZE), a mode of CE, has been developed for its simultaneous separation and determination with other drugs. electrochemsci.org The separation mechanism is influenced by factors such as the pH of the running buffer, which affects the charge of the analyte and the electroosmotic flow. electrochemsci.org
One study reported a CZE method using a fused silica capillary (57 cm total length, 50 cm effective length, 75 μm i.d.) with an applied voltage of 25 kV. electrochemsci.org The running buffer consisted of 25 mmol L⁻¹ sodium tetraborate (B1243019) decahydrate (B1171855) at pH 9.2 and methanol (80:20%). electrochemsci.org Detection was carried out using a diode array detector (DAD) at 260 nm. electrochemsci.org This method showed a linear response over a concentration range of 20-140 μg mL⁻¹ for azithromycin, with a limit of detection of 12.0 μg mL⁻¹ and a limit of quantification of 20.0 μg mL⁻¹. electrochemsci.org
Interestingly, azithromycin itself has been investigated as a chiral selector in CE for the enantiomeric separation of other chiral drugs. nih.govresearchgate.net This highlights the molecule's potential for stereospecific interactions.
| Parameter | Condition/Value | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | electrochemsci.org |
| Capillary | Fused silica, 57 cm total length, 50 cm effective length, 75 μm i.d. | electrochemsci.org |
| Applied Voltage | 25 kV | electrochemsci.org |
| Running Buffer | 25 mmol L⁻¹ sodium tetraborate decahydrate (pH 9.2) and methanol (80:20%) | electrochemsci.org |
| Detection | Diode Array Detector (DAD) at 260 nm | electrochemsci.org |
| Linearity Range | 20-140 μg mL⁻¹ | electrochemsci.org |
| Limit of Detection (LOD) | 12.0 μg mL⁻¹ | electrochemsci.org |
| Limit of Quantification (LOQ) | 20.0 μg mL⁻¹ | electrochemsci.org |
Dissolution Testing Methodologies for Research Purposes
Dissolution testing is a critical in vitro test to evaluate the release of the active pharmaceutical ingredient from a solid dosage form, which is particularly important for poorly water-soluble drugs like azithromycin. researchgate.netplos.org It provides insights into the potential in vivo performance of the drug product.
For azithromycin tablets, dissolution studies are typically conducted using USP apparatus 2 (paddle apparatus). core.ac.ukpermegear.com The dissolution medium and rotation speed are key parameters. Common media include pH 6.0 phosphate buffer or 0.1 N HCl. core.ac.ukscribd.com Rotation speeds of 50 rpm or 75 rpm have been reported. core.ac.ukscribd.com
In a typical research setting, samples are withdrawn from the dissolution vessel at various time points (e.g., 5, 10, 20, 30, 40, 60, 80, and 120 minutes) and analyzed for the amount of dissolved azithromycin, often by HPLC. core.ac.uk The results are expressed as the percentage of the labeled amount of drug dissolved over time. scribd.com For azithromycin tablets, a common specification is that not less than 80% (Q) of the labeled amount should be dissolved in 30 minutes. plos.orgscribd.com
Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS)
Hyphenated techniques, which couple a separation technique with a spectroscopic method, provide enhanced analytical power for complex samples.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique combines the separation capabilities of liquid chromatography with the powerful structure elucidation ability of NMR. slideshare.net It allows for the separation of components in a mixture, such as azithromycin and its related substances or metabolites, followed by their direct structural identification by NMR. slideshare.netmdpi.com LC-SPE/cryo NMR, a variation of this technique, has been used for the rapid separation and characterization of bioactive azithromycin conjugates and their diastereomers. mdpi.com
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a robust technique for the determination of azithromycin, particularly in biological fluids. researchgate.netekb.eg Since azithromycin is not sufficiently volatile for direct GC analysis, a derivatization step is required. researchgate.net A common approach is acetylation using an acetic anhydride-pyridine mixture. researchgate.net The derivatized, now volatile, compound is then separated by GC and detected by a mass spectrometer. The mass spectrometer can be operated in single-ion monitoring (SIM) mode for enhanced sensitivity and selectivity, with one study using an m/z of 200 for detection. researchgate.net The detection limit for this method was reported to be 2 μg/mL. researchgate.net GC-MS has also been used to study the degradation of azithromycin, where heating to 60°C was shown to decompose the active ingredient into several smaller compounds. orientjchem.org
Electrochemical Methods for Azithromycin Analysis
Electrochemical methods have emerged as powerful tools for the analysis of azithromycin, offering high sensitivity, selectivity, and often simpler instrumentation compared to chromatographic techniques. nih.govnewbioworld.orgnih.gov These methods are based on the electrochemical properties of the azithromycin molecule, specifically the oxidation of its tertiary amine groups. nih.govresearchgate.netnih.gov Research has explored a variety of electrochemical approaches, including voltammetry and potentiometry, utilizing a range of standard and modified electrodes to enhance analytical performance. newbioworld.orgresearchgate.net
The inherent electroactivity of the azithromycin molecule makes it suitable for direct electrochemical determination, often without extensive sample pre-treatment, which is a significant advantage over other analytical techniques. researchgate.net The oxidation process has been identified as irreversible and influenced by factors such as pH, with optimal conditions for quantitative analysis typically found between pH 8.0 and 9.0. nih.govatlantis-press.com Various voltammetric techniques, including cyclic voltammetry (CV), linear sweep voltammetry, differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), have been successfully applied for azithromycin determination in pharmaceutical formulations and biological samples. nih.govnih.govnih.gov
Voltammetric Determination
Voltammetry measures the current response of an electroactive species to an applied potential. Several voltammetric techniques have been developed for azithromycin analysis, demonstrating excellent sensitivity and low detection limits.
One of the earliest studies utilized a glassy carbon electrode (GCE) to investigate the oxidative behavior of azithromycin. nih.gov Using differential pulse voltammetry in a phosphate buffer (pH 7) with methanol and ammonium acetate, a linear relationship between current and concentration was established in the range of 1-15 µg/mL. nih.gov Another simple and selective method employed a handmade carbon paste electrode (CPE) with square-wave voltammetry (SWV). nih.gov This method achieved a very low limit of detection (LOD) of 0.463 ppb in an acetate buffer (pH 4.6), and was successfully used to determine the drug in pharmaceutical preparations and urine with high recovery rates. nih.gov
The advancement of materials science has led to the development of modified electrodes that significantly enhance the electrochemical signal for azithromycin.
Graphene-Modified Electrodes : A glassy carbon electrode modified with electrochemically synthesized graphene (EGr/GC) showed superior performance for azithromycin detection compared to a bare GC electrode. nih.govresearchgate.net The modified electrode exhibited a higher oxidation peak at a lower potential (+1.12 V vs. +1.35 V for bare GC) and was three times more sensitive. researchgate.net Using DPV, this sensor achieved a wide linear range from 10⁻⁸ to 10⁻⁵ M and a detection limit of 3.03 x 10⁻⁹ M. researchgate.net
Molecularly Imprinted Polymers (MIPs) : MIP-based electrochemical sensors offer high selectivity by creating specific recognition sites for the target molecule. rsc.orgbohrium.com A sensor fabricated by electropolymerizing 4-aminobenzoic acid on a screen-printed carbon electrode (SPCE) in the presence of azithromycin as a template molecule demonstrated a linear range of 0.5 to 10.0 μM with an LOD of 0.08 μM. rsc.org This MIP sensor was successfully applied to the analysis of tap water and river water samples. rsc.orgresearchgate.net Another MIP sensor based on a glassy carbon electrode showed a very wide dynamic range (13.33 nM–66.67 μM) and a subnanomolar detection limit of 0.85 nM. researchgate.net
Nanocomposite Modified Electrodes : The use of nanocomposites as electrode modifiers has gained significant attention. nih.govbohrium.com A sensor utilizing a molybdenum disulfide/titanium aluminum carbide (MoS₂@Ti₃AlC₂) composite on a glassy carbon electrode demonstrated excellent performance for determining azithromycin. nih.govbohrium.com Studied with linear sweep voltammetry, it achieved a low detection limit of 0.009 µM and a high sensitivity of 6.77 μA/μM·cm². nih.govbohrium.com Similarly, a novel electrode modified with a vanadium dioxide (VO₂) thin film was developed for sensitive azithromycin detection using square-wave and cyclic voltammetry. researchgate.net
| Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Carbon Paste Electrode (CPE) | SWV | Not Specified | 0.463 ppb (approx. 0.62 nM) | nih.gov |
| Glassy Carbon Electrode (GCE) | DPV | 1-15 µg/mL (1.3-20 µM) | Not Specified | nih.gov |
| Graphene-Modified GCE (EGr/GC) | DPV | 10⁻⁸–10⁻⁵ M | 3.03 x 10⁻⁹ M | researchgate.net |
| MIP-Screen-Printed Carbon Electrode (SPCE) | DPV | 0.5–10.0 µM | 0.08 µM | rsc.org |
| MoS₂@Ti₃AlC₂ Composite GCE | LSV | Not Specified | 0.009 µM | nih.govbohrium.com |
| Vanadium Dioxide (VO₂) Film Electrode | SWV/CV | 1.0–80 μmol L−1 | 14 mmol L−1 (in milk) | researchgate.net |
Potentiometric Sensors
Potentiometry measures the potential difference between two electrodes at near-zero current, providing information about the concentration of an analyte. mdpi.com Potentiometric sensors, particularly ion-selective electrodes (ISEs), have been developed for azithromycin determination. These sensors typically incorporate an ion-pair complex of azithromycin into a polymeric membrane, such as polyvinyl chloride (PVC). farmaciajournal.comx-mol.net
One such sensor used a PVC matrix and was evaluated for its functional characteristics in determining azithromycin and other drugs. farmaciajournal.com Another study developed a new polymeric membrane electrode that exhibited a Nernstian response (a predictable change in potential with a change in concentration) for azithromycin. researchgate.net This sensor demonstrated a good linear response over a concentration range of 1.0×10⁻⁵ to 7.0×10⁻³ M. researchgate.net A key advantage noted was the negligible interference from common pharmaceutical excipients, and the electrode performance was unaffected within a wide pH range of 2–8. researchgate.net
| Sensor Type | Membrane Components | Linear Range | Slope (mV/decade) | Reference |
|---|---|---|---|---|
| Polymeric Membrane Electrode | Not specified | 1.0×10⁻⁵ – 7.0×10⁻³ M | -29.8 | researchgate.net |
| PVC Membrane ISE | Azithromycin-phosphomolybdate complex | 10⁻¹ – 10⁻⁵ M | Not Specified | farmaciajournal.com |
The research into electrochemical methods for this compound analysis showcases a dynamic field, with ongoing advancements in electrode materials and sensor design leading to more sensitive, selective, and robust analytical tools. nih.govresearchgate.netbohrium.com
Pre Clinical Efficacy and Toxicology Studies Non Human Focus
In Vitro Antimicrobial Efficacy Assessments
The in vitro activity of azithromycin (B1666446) has been evaluated through various methods to determine its potency and characterize its antimicrobial effects against a range of pathogens.
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death.
Studies have reported a range of MIC and MBC values for azithromycin against different bacterial species. For instance, the MIC of azithromycin against Staphylococcus xylosus ATCC 700404 was determined to be 0.5 μg/mL. frontiersin.org In another study, the MIC of azithromycin for both Haemophilus influenzae and Staphylococcus aureus was 1 μg/mL. nih.gov Research on uropathogenic Escherichia coli isolates showed MIC values ranging from 0.5 μg/ml to over 512 μg/ml, with MBC values for ten of those isolates ranging between 8-64 μg/ml. banglajol.info A study in Bangladesh reported that the MIC and MBC values for azithromycin tablets were highest against Pseudomonas spp., Shigella spp., and E. coli (> 64.0 µg/ml) and lowest against B. pumillus (1.0/2.0 µg/ml). pharmascholars.com
Table 1: MIC and MBC Values of Azithromycin for Various Bacteria
| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | Source(s) |
|---|---|---|---|
| Staphylococcus xylosus | 0.5 | Not Reported | frontiersin.org |
| Staphylococcus aureus | 1 | Not Reported | nih.gov |
| Haemophilus influenzae | 1 | Not Reported | nih.gov |
| Uropathogenic E. coli | 0.5 to >512 | 8 to 64 | banglajol.info |
| Pseudomonas spp. | >64 | >64 | pharmascholars.com |
| Shigella spp. | >64 | >64 | pharmascholars.com |
| E. coli | >64 | >64 | pharmascholars.com |
| B. pumillus | 1 | 2 | pharmascholars.com |
Time-kill studies, or time-kill curve analyses, provide information on the rate and extent of bacterial killing by an antimicrobial agent over time. Research has shown that azithromycin generally exhibits a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the organisms, although bactericidal activity can be observed at higher concentrations against certain bacteria. nih.govnih.gov
A time-kill evaluation of azithromycin against Haemophilus influenzae and Staphylococcus aureus demonstrated a concentration-independent bacteriostatic effect. nih.gov In contrast, time-kill curve analyses against Neisseria gonorrhoeae indicated that azithromycin was bactericidal at four times its MIC. researchgate.net
The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Azithromycin has been shown to produce a significant PAE against various respiratory pathogens.
One study found that azithromycin induced an average PAE of 3.5 hours for both Streptococcus pyogenes and Streptococcus pneumoniae, 3 hours for Branhamella catarrhalis and Haemophilus influenzae, and 2 hours for Klebsiella spp. nih.gov Another investigation into the PAE of azithromycin on four Streptococcus species after exposure to 10 times the MIC revealed a PAE ranging from 2.4 to 4.3 hours. researchgate.net A comparative study reported a PAE of 2.30 hours in Mueller-Hinton broth and 1.80 hours in milk for azithromycin against S. aureus isolates from bovine intramammary infections. researchgate.net
Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced extracellular matrix, which can confer increased resistance to antimicrobial agents. Azithromycin has demonstrated the ability to inhibit the formation of biofilms by several bacterial species.
At sub-MIC levels, azithromycin has been shown to inhibit biofilm formation by Staphylococcus xylosus. frontiersin.org It can also significantly inhibit biofilm formation by Pseudomonas aeruginosa by affecting motility. frontiersin.org Studies have also found that azithromycin can inhibit biofilm growth of Klebsiella pneumoniae. nih.gov While one study indicated that sub-MIC concentrations of azithromycin did not inhibit biofilm formation by uropathogenic E. coli, it did note that some isolates lost the ability to form curli fimbriae and motility in their planktonic state. banglajol.info Furthermore, when combined with rhamnolipid to form nanomicelles, azithromycin showed a significant reduction in S. aureus biofilm biomass by 48.2%. nih.gov
Efficacy Studies in Animal Models of Infection
The in vivo efficacy of azithromycin has been evaluated in various animal models of bacterial infection, which are crucial for understanding its therapeutic potential in a living system.
Murine models are frequently used to assess the in vivo activity of antimicrobial agents. Studies have demonstrated the effectiveness of azithromycin in treating infections in mice.
In a murine model of Bordetella pertussis infection, azithromycin treatment effectively cleared the bacteria from the lungs. frontiersin.org When administered 7 days post-challenge, it reduced the bacterial load to undetectable levels within 3 days. frontiersin.org Another study using a mouse pneumonia model against hospital-acquired methicillin-resistant Staphylococcus aureus (MRSA) found that azithromycin was effective in suppressing bacterial proliferation in vivo. nih.gov The azithromycin-treated group showed significantly longer survival and fewer bacteria in the lungs 24 hours after infection compared to the untreated group. nih.gov The efficacy of azithromycin in animal models is often correlated with its high tissue bioavailability rather than just its MIC. nih.gov
Dose-Response Relationships in Pre-clinical Models
The efficacy of azithromycin in preclinical infection models demonstrates a clear relationship between the dose administered and the resulting antimicrobial effect. Studies have shown that the efficacy of azithromycin is related to its pharmacokinetic and pharmacodynamic (PK/PD) properties. nih.gov A key parameter in determining efficacy, particularly for pathogens like S. pneumoniae, is the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC). fda.gov In a neutropenic mouse thigh infection model, a direct correlation was observed between the AUC/MIC ratio and the effectiveness of azithromycin, with the greatest efficacy seen at the highest tested ratios. fda.gov
Investigations comparing single-dose versus multi-dose regimens in various mouse infection models (pneumonia, acute peritonitis, and neutropenic thigh infection) have provided further insight into its dose-response relationship. nih.govresearchgate.net These studies revealed that a single, larger oral dose of azithromycin resulted in superior survival rates and more effective bacterial clearance compared to the same total dose administered in divided portions over two or three days. nih.govresearchgate.net Similarly, in a gerbil model of H. influenzae otitis media, a single dose was more effective at sterilizing the middle ear and clearing the infection. nih.govfda.gov Pharmacokinetic analysis confirmed that while the total drug exposure (AUC) was similar across the different dosing schedules, the front-loaded exposure from a single high dose led to a faster reduction in bacterial load. nih.govfda.gov This concentration-dependent killing and dosing-independent relationship underscore the importance of the initial high concentration achieved with a single-dose regimen in preclinical settings. nih.gov
In Vitro Cytotoxicity and Cellular Toxicity Assessments
In vitro studies using various cell lines have been conducted to assess the cytotoxic potential of azithromycin. These assessments reveal that azithromycin can induce cytotoxic effects in a concentration- and time-dependent manner in certain cell types. nih.gov For instance, in human-induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs), cytotoxic effects were observed starting at a concentration of 10 μM. nih.gov In other cell lines, such as RAW 264.7 macrophages, concentrations up to 20 μg/mL did not impact cell proliferation or viability. researchgate.net These findings suggest that the cytotoxic response to azithromycin can be cell-type specific. In general, macrolides are considered well-tolerated in canine and feline species. merckvetmanual.com
Cell viability assays have been employed to quantify the cytotoxic effects of azithromycin on various cell lines. In human bronchial smooth muscle cells, treatment with azithromycin (10⁻⁵ M) for 24, 48, or 72 hours led to a reduction in cell viability. nih.gov Studies on human mammary epithelial cells (MCF-12A) and fibroblasts demonstrated that azithromycin inhibited cell proliferation in a dose-dependent manner. semanticscholar.orgmdpi.com Following a seven-day treatment period, the 50% inhibitory concentrations (IC50) were determined to be 94 ± 33 µg/mL for MCF-12A cells and 115 ± 49 µg/mL for fibroblasts. semanticscholar.orgmdpi.com In contrast, significant reductions in cell viability for iPSC-CMs were noted at concentrations starting from 30 μM. nih.gov
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
|---|---|---|---|---|
| Human Bronchial Smooth Muscle Cells | 10 µM | 24, 48, 72 hours | Reduced cell viability | nih.gov |
| Human Mammary Epithelial (MCF-12A) | 94 ± 33 µg/mL (IC50) | 7 days | Inhibited proliferation | semanticscholar.orgmdpi.com |
| Human Fibroblasts | 115 ± 49 µg/mL (IC50) | 7 days | Inhibited proliferation | semanticscholar.orgmdpi.com |
| iPSC-derived Cardiomyocytes | ≥ 30 µM | 5 days | Significantly reduced cell viability | nih.gov |
| RAW 264.7 Macrophages | ≤ 20 µg/mL | 72 hours | No effect on viability or proliferation | researchgate.net |
Investigations into the mechanisms of azithromycin-induced cytotoxicity have frequently pointed towards the induction of apoptosis. In human bronchial smooth muscle cells, azithromycin treatment was found to increase the percentage of early apoptotic cells. nih.gov A significant body of research points to the involvement of the mitochondrial pathway in this process. Studies using airway smooth muscle cells from a rat model of asthma showed that azithromycin treatment led to increased apoptosis, a reduction in mitochondrial membrane potential, and an increase in the level of cytosolic cytochrome C. nih.govnih.gov
Exposure of mouse primary hepatocytes to azithromycin also resulted in increased apoptosis and levels of reactive oxygen species (ROS). nih.gov In hypoxic lung cancer cells, azithromycin was shown to induce apoptosis by inhibiting mitophagy, the process of clearing damaged mitochondria. researchgate.netnih.gov Another proposed mechanism in lung cancer cells involves the enhancement of lysosomal membrane permeabilization, which leads to the release of lysosomal hydrolases into the cytosol and subsequent apoptosis. nih.gov Furthermore, azithromycin has been observed to induce apoptosis in human neutrophils. researchgate.net In contrast, some studies suggest a protective role, where azithromycin was found to ameliorate airway remodeling by inhibiting apoptosis in airway epithelial cells. researchgate.net
Pre-clinical Toxicology Studies in Animal Models
Toxicological assessments in various animal models, including rodents and dogs, have been conducted to characterize the safety profile of azithromycin. These studies have involved acute, sub-chronic, and chronic dosing regimens to identify potential target organs and dose-related toxicities. merckvetmanual.commdpi.comekb.egnih.gov A notable finding across multiple species, including mice, rats, and dogs, is the observation of phospholipidosis, an intracellular accumulation of phospholipids (B1166683), in various tissues following multiple doses. pfizermedical.com This condition has been seen in organs such as the liver, kidney, spleen, eye, and dorsal root ganglia at doses comparable to or less than the highest recommended human dose on a body surface area basis. pfizermedical.comfda.gov This effect has been shown to be reversible after the cessation of treatment. pfizermedical.comresearchgate.net
Acute toxicity studies have established a high oral LD50 for azithromycin in rodents, with a value greater than 2000 mg/kg in rats. drugbank.com In mice, high intraperitoneal doses resulted in clinical signs such as clonic convulsive activity, gasping, and loss of righting reflex before death. hres.ca Necropsy of these animals revealed the presence of fluid in the pleural and peritoneal cavities. hres.ca
Sub-chronic oral gavage studies in beagle dogs have provided further toxicological data. A one-month study with doses of 25, 50, or 100 mg/kg/day resulted in dose-related emesis, loose stools, and increases in liver enzymes. researchgate.net In a six-month study in dogs, cell degeneration and necrosis were observed in the liver, kidneys, and bile duct epithelium in animals that received 100 mg/kg/day for at least two months. researchgate.nethres.ca Withdrawal from treatment led to a partial to complete reversal of the observed phospholipidosis, depending on the tissue. researchgate.net
| Species | Route | Dose | Observed Effects | Reference |
|---|---|---|---|---|
| Rat | Oral | >2000 mg/kg (LD50) | Not specified | drugbank.com |
| Mouse | Intraperitoneal | High Doses | Clonic convulsions, gasping, death; fluid in pleural/peritoneal cavities | hres.ca |
| Beagle Dog | Oral Gavage | 25, 50, 100 mg/kg/day (1 month) | Dose-related emesis, loose stools, increased liver enzymes | researchgate.net |
| Beagle Dog | Oral Gavage | 100 mg/kg/day (2 months) | Cell degeneration and necrosis in liver, kidneys, and bile duct | researchgate.net |
Hepatotoxicity
Preclinical studies have identified the liver as a potential target organ for azithromycin toxicity. In mouse models, intraperitoneal administration of azithromycin at varying concentrations induced hepatic disarray, swelling, and dysfunction. nih.govsemanticscholar.org A high dose of 800 mg/kg was shown to significantly induce liver injury in mice, providing a model for studying the underlying mechanisms. nih.gov The mechanism of this acute liver injury is suggested to be mediated by the suppression of the Nrf2 activation pathway and an increase in reactive oxygen species (ROS) and apoptosis. nih.govsemanticscholar.org In beagle dogs, dose-related increases in liver enzymes were noted, and prolonged administration of high doses (100 mg/kg/day) led to histological evidence of liver cell degeneration and necrosis. researchgate.net
Cardiotoxicity
The potential for cardiotoxicity has been investigated in rat models. ekb.egresearchgate.net In one study, rats were administered azithromycin orally at doses of 15 mg/kg and 30 mg/kg for 14 days. nih.govnih.gov The higher dose of 30 mg/kg resulted in significant electrocardiogram (ECG) changes, including a decreased heart rate and prolonged PR and QT intervals. researchgate.netnih.govnih.gov This group also showed increased plasma levels of cardiac biomarkers creatine (B1669601) kinase-MB (CK-MB) and lactate (B86563) dehydrogenase (LDH). nih.govnih.gov Histopathological examination of the heart tissue from the 30 mg/kg group revealed evidence of myocardial necrosis, hypertrophy of cardiac muscle cells, infiltration of inflammatory cells, and interstitial edema. ekb.egresearchgate.net These findings in animal models support the potential for cardiotoxic effects at repeated pharmacological doses. nih.govnih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Heart Rate | Significantly decreased | researchgate.netnih.govnih.gov |
| PR Interval | Significantly prolonged | researchgate.netnih.govnih.gov |
| QT Interval | Significantly prolonged | researchgate.netnih.govnih.gov |
| Plasma CK-MB | Significantly increased | nih.govnih.gov |
| Plasma LDH | Significantly increased | nih.govnih.gov |
| Heart Tissue Histology | Myocardial necrosis, hypertrophy, inflammation, edema | ekb.egresearchgate.net |
Genotoxicity and Mutagenicity Assessments (e.g., Ames test, chromosomal aberration)
A comprehensive evaluation of the genotoxic and mutagenic potential of azithromycin has been conducted through a standard battery of in vitro and in vivo assays. These studies were designed to detect drug-associated gene mutations and chromosomal damage.
In microbial assays, azithromycin was tested in the Ames Salmonella typhimurium reverse mutation assay using tester strains TA1535, TA1537, TA98, and TA100. The results indicated that azithromycin did not cause an increase in the number of histidine revertants, either with or without metabolic activation by a rat-liver S9 fraction. Furthermore, urine collected from mice administered azithromycin orally at doses up to 200 mg/kg did not induce an increase in revertants, suggesting the absence of mutagenic excretory products.
In mammalian cell systems, azithromycin was evaluated for its ability to induce gene mutations at the thymidine (B127349) kinase locus in L5178Y/TK+/- mouse lymphoma cells. No increase in mutant frequency was observed when tested up to cytotoxic concentrations.
The potential for azithromycin to induce chromosomal aberrations was assessed in cultured human lymphocytes. No significant increase in the frequency of chromosomal aberrations was observed in cells treated with azithromycin for various durations, both with and without metabolic activation, at concentrations that produced slight to moderate mitotic suppression.
In vivo assessment was carried out in mice through a bone marrow chromosomal aberration assay. Following a single oral administration of 200 mg/kg, metaphase analysis of bone marrow cells at 6, 24, and 48 hours post-dose revealed no statistically significant increase in chromosomally aberrant cells.
Collectively, the findings from this series of genetic toxicology assays conclude that azithromycin does not induce gene mutations in microbial or mammalian cells, nor does it cause chromosomal aberrations in vitro in human lymphocytes or in vivo in mouse bone marrow. hres.ca
Table 1: Summary of Genotoxicity and Mutagenicity Studies for Azithromycin
| Test System | Assay Type | Cell/Organism | Concentration/Dose | Metabolic Activation | Result |
|---|---|---|---|---|---|
| In Vitro | Ames Test | Salmonella typhimurium (TA1535, TA1537, TA98, TA100) | Not specified | With and Without S9 | Negative hres.ca |
| In Vitro | Mammalian Cell Gene Mutation | L5178Y/TK+/- Mouse Lymphoma Cells | Up to 240 µg/mL | With and Without S9 | Negative hres.ca |
| In Vitro | Chromosomal Aberration | Human Lymphocytes | 2.5-7.5 µg/mL (24h); 30.0-40.0 µg/mL (3h) | With and Without S9 | Negative hres.ca |
| In Vivo | Chromosomal Aberration | Mouse Bone Marrow | 200 mg/kg (oral) | N/A | Negative hres.ca |
| Ex Vivo | Ames Test (Urine) | Salmonella typhimurium | From mice dosed up to 200 mg/kg | Not specified | Negative hres.ca |
Developmental and Reproductive Toxicity Studies (in animals)
The effects of azithromycin on fertility, and pre- and postnatal development have been investigated in animal models.
Fertility studies conducted in rats involved oral administration of azithromycin to both males and females. A decrease in pregnancy rates was observed at doses of 20 and 30 mg/kg/day. pfizermedical.com However, this effect was not seen when only one partner in a mated pair was treated, and no other reproductive parameters were affected at doses up to these levels. pfizermedical.com
In prenatal development studies in rats, administration of azithromycin at a maternally toxic dose of 200 mg/kg/day resulted in delayed fetal ossification. hres.ca In mice, no teratogenic effects were observed at doses up to 200 mg/kg/day. hres.ca Another study in pregnant rats receiving oral azithromycin at doses of 90 and 180 mg/kg/day from day 6 to day 15 of gestation reported outcomes such as abortion, fetal resorptions, and growth retardation. sciencepubco.com This study also noted visceral and skeletal abnormalities, including weak and incomplete ossification. sciencepubco.com
Postnatal development studies in rats revealed effects at a dose of 200 mg/kg/day, including decreased viability, delayed developmental landmarks, and differences in the performance of learning tasks in the offspring. hres.ca A study in mice exposed to azithromycin during late pregnancy (50 and 200 mg/kg/day) or during mid-pregnancy (200 mg/kg/day) showed an increased rate of absorbed fetuses in the mid-pregnancy exposure group and an increased rate of intrauterine growth retardation in the late-pregnancy exposure group. scispace.comnih.gov This study also noted that prenatal azithromycin exposure could inhibit long bone and cartilage development. scispace.comnih.gov
A study investigating the effects of azithromycin on fetal testicular development in mice found that prenatal exposure led to changes in testicular morphology, reduced cell proliferation, and increased apoptosis at various doses and exposure timings. nih.gov
Table 2: Summary of Developmental and Reproductive Toxicity Studies for Azithromycin
| Study Type | Species | Dose Levels | Key Findings |
|---|---|---|---|
| Fertility | Rat | 10, 20, 30 mg/kg/day (oral) | Decreased pregnancy rate at 20 and 30 mg/kg/day when both sexes treated. No effects on other reproductive parameters. pfizermedical.com |
| Prenatal Development | Rat | Up to 200 mg/kg/day (oral) | Delayed ossification at maternally toxic dose of 200 mg/kg/day. hres.ca |
| Prenatal Development | Mouse | Up to 200 mg/kg/day (oral) | No teratogenic effects observed. hres.ca |
| Prenatal Development | Rat | 90 and 180 mg/kg/day (oral) | Abortion, fetal resorptions, growth retardation, weak and incomplete ossification. sciencepubco.com |
| Postnatal Development | Rat | 200 mg/kg/day (oral) | Decreased viability, delayed developmental landmarks, differences in learning task performance. hres.ca |
| Prenatal Development | Mouse | 50, 200 mg/kg/day (oral) | Increased rate of absorbed fetuses (mid-pregnancy exposure); increased intrauterine growth retardation (late-pregnancy exposure); inhibited bone/cartilage development. scispace.comnih.gov |
| Fetal Testicular Development | Mouse | 50, 100, 200 mg/kg/day (oral) | Changes in testicular morphology, reduced cell proliferation, increased apoptosis. nih.gov |
Emerging Research Directions and Future Perspectives for Azithromycin Maleate
Strategies to Combat Antimicrobial Resistance: Novel Combinatorial Approaches (Pre-clinical, mechanistic)
The rise of antimicrobial resistance (AMR) necessitates innovative strategies to maintain the efficacy of existing antibiotics like azithromycin (B1666446). Preclinical research is increasingly focused on combinatorial approaches, pairing Azithromycin maleate (B1232345) with other compounds to create synergistic effects that can overcome resistance mechanisms.
One such approach involves combining azithromycin with phytomolecules. For instance, a preclinical study investigated the synergy between azithromycin and citral against methicillin-resistant Staphylococcus aureus (MRSA). The combination was found to compromise the bacterial cell membrane, leading to significant protein leakage and enhanced post-antibiotic effect (PAE), which suppresses bacterial regrowth even after the drugs are removed nih.gov. This suggests that citral may disrupt the bacterial membrane, allowing for increased intracellular concentration and efficacy of azithromycin nih.gov.
Another strategy is the creation of hybrid molecules. Researchers have synthesized conjugates of an azithromycin derivative with other established antibacterial agents like chloramphenicol and metronidazole. nih.gov These hybrid molecules have shown activity against macrolide-resistant strains of E. coli that express the ermC gene, which confers resistance by methylating the ribosomal target of macrolides nih.gov. This indicates that covalently linking azithromycin to another antibiotic can create a novel chemical entity capable of circumventing specific resistance mechanisms nih.gov. Studies have also shown that combining azithromycin with drugs like meropenem or cefoperazone sulbactam can yield good therapeutic effects against multidrug-resistant P. aeruginosa frontiersin.org.
These combinatorial strategies aim to enhance the antibacterial spectrum and potency of azithromycin, representing a critical pathway to address the growing challenge of drug-resistant pathogens nih.govnih.gov.
| Combination Strategy | Target Pathogen | Observed Preclinical Effect | Potential Mechanism of Action |
| Azithromycin + Citral | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic bactericidal effect; enhanced post-antibiotic effect (PAE) nih.gov. | Compromises bacterial cell membrane integrity, leading to protein leakage and sustained metabolic disruption nih.gov. |
| Azithromycin-Chloramphenicol Hybrid | Macrolide-resistant E. coli | Overcame inducible resistance associated with the ermC gene nih.gov. | The hybrid molecule may occupy the ribosomal binding site differently or inhibit bacterial growth through a dual mechanism nih.gov. |
| Azithromycin-Metronidazole Hybrid | S. aureus & C. sporogenes | Demonstrated a synergistic effect against anaerobic bacteria nih.gov. | The combined action of both antibiotic moieties within a single molecule enhances antimicrobial activity nih.gov. |
| Azithromycin + Meropenem (MEM) | Multidrug-resistant P. aeruginosa | Achieved an effective rate of 69.2% in a clinical study of ventilator-associated pneumonia frontiersin.org. | Synergistic action against difficult-to-treat Gram-negative bacteria frontiersin.org. |
Repurposing and Novel Applications: Investigating Non-Antibiotic Activities (e.g., anti-inflammatory, immunomodulatory at cellular/molecular level)
Beyond its antibacterial role, azithromycin exhibits significant anti-inflammatory and immunomodulatory properties, which are being investigated for new therapeutic applications. nih.govorientaljphysicalsciences.orgnih.govnih.govresearchgate.net These effects are not a result of killing microbes but rather from direct interactions with host immune cells and signaling pathways.
At the cellular and molecular level, azithromycin's mechanisms are multifaceted:
Inhibition of Inflammatory Signaling: Azithromycin can suppress the activation of key inflammatory transcription factors like NF-κB nih.govnih.gov. By preventing the translocation of NF-κB into the nucleus, it reduces the expression of pro-inflammatory genes and the production of inflammatory cytokines nih.gov.
Macrophage Polarization: It influences macrophage behavior, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory and tissue-repairing M2 phenotype nih.govnih.gov. This is achieved, in part, by increasing the expression of the M2-associated mannose receptor (MR) and effectors like arginase-1 and IL-10 nih.gov.
Modulation of Autophagy: The drug can interfere with the process of autophagy, which is crucial for cellular homeostasis and inflammation, although the precise outcomes of this modulation are context-dependent nih.govnih.govresearchgate.net.
Effects on T-Cells and B-Cells: Azithromycin can affect the mammalian target of the rapamycin (mTOR) pathway in T-cells, leading to inhibited proliferation and cytokine production researchgate.neteijppr.com. It also modulates B-cell responses through pathways involving NF-κB and CD27, which can impact antibody production eijppr.com.
Antiviral Mechanisms: Research suggests azithromycin may interfere with viral entry into host cells. For example, computational models indicate it might bind to the interface between the SARS-CoV-2 spike protein and the ACE2 receptor orientaljphysicalsciences.org. It has also been shown to upregulate the production of antiviral proteins like type I and type III interferons (IFNs) in response to Zika virus infection in vitro orientaljphysicalsciences.org.
These non-antibiotic activities underscore the potential for repurposing azithromycin maleate for a range of inflammatory and immune-mediated diseases, independent of its antimicrobial function nih.govnih.gov.
| Immunomodulatory Mechanism | Affected Cell/Pathway | Observed Molecular/Cellular Effect |
| Inflammatory Signaling Inhibition | NF-κB Pathway | Prevents nuclear translocation of NF-κB subunits, reducing pro-inflammatory gene expression nih.gov. |
| Macrophage Polarization | Macrophages | Promotes a shift from M1 (pro-inflammatory) to M2 (anti-inflammatory/repair) phenotype nih.govnih.gov. |
| T-Cell Modulation | T-Lymphocytes (mTOR pathway) | Inhibits T-cell proliferation and cytokine production researchgate.neteijppr.com. |
| B-Cell Modulation | B-Lymphocytes (CD27 pathway) | Modulates B-cell responses and antibody production eijppr.com. |
| Antiviral Response | Host Cells (general) | Upregulates production of antiviral proteins like interferons (IFNs) orientaljphysicalsciences.org. |
| Autophagy Flux Alteration | Various Immune Cells | Interferes with autophagosome clearance nih.govnih.gov. |
Development of this compound Derivatives and Prodrugs
To enhance its therapeutic profile and overcome limitations such as antimicrobial resistance, researchers are actively developing derivatives and prodrugs of azithromycin. A key goal is to separate the antibiotic effects from the beneficial immunomodulatory properties, which could allow for the treatment of chronic inflammatory diseases without the risk of inducing antibiotic resistance google.com.
The azalide scaffold of azithromycin, with its multiple hydroxyl groups and a key amino group, provides numerous sites for chemical modification nih.gov. Promising strategies include:
Modifications at the 4''-position: Alterations to the 4''-hydroxy group on the cladinose (B132029) sugar have been identified as a particularly fruitful area for creating analogs with enhanced activity against resistant pathogens nih.gov.
Nitrogen Substitution: The nitrogen atom within the macrolactone ring can be substituted to create new derivatives with different pharmacokinetic properties nih.gov.
Hybrid Molecules: As mentioned previously, conjugating azithromycin with other active pharmaceutical ingredients (APIs) creates novel hybrid molecules nih.gov.
Prodrugs: A prodrug is an inactive or less active derivative that is converted into the active parent drug in vivo. This approach can be used to improve properties such as solubility, permeability, and bioavailability researchgate.net. For azithromycin, prodrugs could be designed to release the active molecule only upon reaching a specific target site, potentially maximizing its local effect while minimizing systemic exposure.
These developmental efforts aim to create new chemical entities based on the azithromycin structure with improved efficacy, reduced resistance potential, and novel therapeutic applications google.comnih.gov.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in pharmaceutical research, accelerating the discovery and development process for drugs like azithromycin. These computational methods can analyze vast datasets to identify novel patterns and relationships that might be missed by traditional research methods nih.govnih.gov.
In the context of azithromycin research, AI and ML are being applied in several ways:
Identifying New Therapeutic Uses: Machine learning algorithms have been used to screen large biological datasets to find new applications for existing drugs. In one proof-of-principle study, an ML model analyzed the Cancer Dependency Map and discovered a strong correlation between mutations in the Kallikrein Related Peptidase 6 (KLK6) gene and the sensitivity of cancer cells to azithromycin nih.gov. This suggests a potential new clinical strategy for treating patients with KLK6-mutated cancers nih.gov.
Predicting Pharmacokinetics: ML models have been developed to predict the pharmacokinetic parameters of azithromycin, such as the area under the plasma concentration-time curve (AUC) nih.govresearchgate.net. By using patient characteristics like weight and certain biomarkers, these models can help optimize dosing strategies in a more individualized manner nih.gov.
Discovering Novel Antibiotics: Generative AI models are being used to design entirely new molecules with desired antibacterial properties stanford.edu. While not specific to this compound yet, this technology could be used to design novel azalide derivatives that are effective against resistant bacteria by training the models on the structural and activity data of azithromycin and other macrolides nih.govstanford.edu.
The integration of AI promises to de-risk and accelerate many aspects of this compound research, from identifying new indications to designing next-generation derivatives nih.gov.
Advanced Manufacturing Techniques for this compound (e.g., continuous manufacturing)
The pharmaceutical industry is gradually shifting from traditional batch manufacturing to advanced methods like continuous manufacturing (CM) to produce active pharmaceutical ingredients (APIs), including antibiotics like this compound. This shift is driven by the need for more efficient, cost-effective, and higher-quality production processes gatech.eduresearchgate.net.
Unlike batch manufacturing, which involves a series of separate steps with stops and starts, CM operates as an integrated, nonstop flow system researchgate.net. The key advantages of this approach include:
Increased Efficiency and Reduced Cost: CM systems reduce downtime between steps and can operate for long periods, leading to higher throughput. The smaller footprint of CM equipment also lowers capital and operational expenditures gatech.eduprocegence.com.
Improved Product Quality and Consistency: Continuous processes allow for in-line monitoring and real-time control of critical process parameters. This ensures that the final product consistently meets quality specifications researchgate.netprocegence.com.
Enhanced Safety: By handling smaller quantities of hazardous materials at any given time, CM can make the production of complex molecules like azithromycin safer compared to large-scale batch reactors procegence.com.
Process Intensification: CM facilitates the use of novel and more efficient chemical synthesis routes, potentially reducing waste and environmental impact researchgate.net.
Implementing CM for this compound would involve designing a seamless flow system incorporating steps such as reaction, crystallization, filtration, and drying. This advanced manufacturing technique holds the potential to make the production of this essential medicine more robust, sustainable, and economical gatech.eduprocegence.com.
Pharmacogenomic Studies in Pre-clinical Models
Pharmacogenomics is the study of how genes affect a person's response to drugs. In preclinical research, animal models are used to identify genetic factors that may influence a drug's efficacy and metabolism before it is tested in humans. For azithromycin, preclinical studies have focused on the role of drug transporters.
Drug transporters are proteins that move drugs into and out of cells. Genetic variations (polymorphisms) in the genes that code for these transporters can significantly alter a drug's pharmacokinetics. Preclinical studies in rats have shown that azithromycin is a substrate for transporters such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) mdpi.com. These transporters are involved in the biliary and intestinal excretion of the antibiotic mdpi.com.
These preclinical findings are crucial because they help researchers anticipate how genetic differences in transporter function might affect azithromycin levels in humans. For example, subsequent human studies have linked polymorphisms in the ABCB1 gene (which codes for P-glycoprotein) to significant differences in the maximum plasma concentration (Cmax) of azithromycin mdpi.com. Therefore, preclinical models are essential for identifying key genes and pathways that should be investigated in human pharmacogenomic studies to eventually personalize therapy. Further preclinical research is needed to explore a wider range of genetic markers that could influence the response to this compound.
Addressing Challenges in this compound Research and Development
Despite its broad utility, the research and development of this compound face several significant challenges.
The most pressing challenge is the global increase in antimicrobial resistance (AMR) nih.gov. The widespread use of azithromycin, including in mass drug administration (MDA) programs aimed at reducing child mortality, has been linked to an increase in resistance in pathogenic bacteria news-medical.netmanufacturingchemist.com. Studies have shown that in areas where azithromycin MDA has been implemented, resistance can rise, persist even after the program ends, and spread to unexposed individuals news-medical.net. This highlights a critical trade-off between the short-term benefits of mass treatment and the long-term risk of eroding the drug's effectiveness news-medical.netmanufacturingchemist.com.
Another challenge is clarifying the precise mechanisms behind some of azithromycin's observed benefits. For example, in mortality reduction trials, the exact mechanism of action is not fully understood, making it difficult to define the specific populations that would benefit most from intervention nih.gov.
Furthermore, developing novel derivatives and prodrugs is a complex and resource-intensive process. Synthesizing molecules that retain or enhance the desired immunomodulatory effects while reducing or eliminating antibiotic activity requires sophisticated medicinal chemistry and extensive preclinical testing to ensure both efficacy and safety google.comnih.gov. Overcoming these hurdles will require continued investment in basic and translational research, robust surveillance of AMR, and the innovative application of new technologies.
Future Outlook and Translational Research Directions (excluding human trials)
The future of this compound research is expanding beyond its conventional role as an antibiotic. Preclinical and translational studies are increasingly focused on harnessing its diverse biological activities, including its immunomodulatory, anti-inflammatory, antiviral, and antibiofilm properties. ijpsjournal.comnih.gov This shift is paving the way for novel therapeutic applications and advanced drug delivery strategies designed to enhance efficacy and target specific pathological processes. The primary goals of this emerging research are to explore new therapeutic indications and to develop sophisticated formulations that can overcome existing limitations, such as poor solubility and the need for targeted action. nih.govresearchgate.net
A significant avenue of investigation involves separating the anti-inflammatory effects of macrolides from their antimicrobial activity. researchgate.net This could lead to the development of new therapeutic agents that can modulate inflammatory responses without contributing to the pressure of antibiotic resistance. researchgate.net Research is also concentrating on novel drug delivery systems to improve the compound's performance. nih.govdovepress.com These systems aim to provide controlled, sustained release and targeted delivery to specific sites of infection or inflammation, thereby maximizing therapeutic impact. nih.gov
Preclinical Exploration of Novel Therapeutic Applications
Recent preclinical research has illuminated the potential of this compound in several new therapeutic areas, driven by its complex mechanisms of action that extend beyond simple protein synthesis inhibition in bacteria. nih.govresearchgate.net
Immunomodulatory and Anti-inflammatory Effects: Azithromycin has demonstrated significant immunomodulatory capabilities in various in vitro and ex vivo models. It can directly affect epithelial cells and modulate the function of innate and adaptive immune cells. ijpsjournal.com Studies have shown that azithromycin can inhibit the production of pro-inflammatory cytokines and alter macrophage polarization. nih.gov Its mechanism involves stabilizing cell membranes and modulating signaling pathways, such as those involving MAPK kinases, which in turn inhibits the activation of transcription factors like AP-1 and NF-κB. semanticscholar.org Research suggests that the anti-inflammatory and antimicrobial properties of macrolides are independent, raising the possibility of designing novel anti-inflammatory therapeutics without antibiotic effects. researchgate.net
Antiviral Activity: The potential antiviral activity of azithromycin is an area of growing interest. In preclinical models, azithromycin has been shown to reduce the replication of several viruses, including Rhinovirus and H1N1. mdpi.comimperial.ac.uk The proposed mechanisms include amplifying the antiviral response mediated by the interferon pathway and interfering with viral internalization. mdpi.comimperial.ac.uk One potential target identified in these studies is the mitochondria-associated anti-viral signaling protein (MAVS). imperial.ac.uk
Antibiofilm Properties: The ability of azithromycin to disrupt bacterial biofilms represents a critical area of research for managing chronic and resistant infections. nih.gov Preclinical studies have shown that it can significantly inhibit the formation of biofilms by pathogens such as Pseudomonas aeruginosa and Porphyromonas gingivalis. nih.gov This antibiofilm action is crucial, as bacteria within biofilms are notoriously difficult to eradicate with conventional antibiotics.
Table 1: Preclinical Investigations of Novel this compound Applications
| Area of Research | Key Preclinical Findings (Non-human studies) | Potential Implication |
|---|---|---|
| Immunomodulation | Inhibition of pro-inflammatory cytokine production; modulation of macrophage polarization and neutrophil function. ijpsjournal.comnih.gov | Development of therapies for chronic inflammatory disorders. |
| Antiviral Effects | Amplification of the interferon-mediated antiviral response; reduction of viral replication (in vitro) for viruses like Rhinovirus and H1N1. mdpi.comimperial.ac.uk | Repurposing as an agent for viral respiratory infections. |
| Antibiofilm Activity | Significant inhibition of biofilm formation and motility in pathogens like Pseudomonas aeruginosa. nih.gov | New strategies to treat chronic, biofilm-associated infections. |
Innovations in Drug Delivery Systems
To enhance the therapeutic potential of this compound, researchers are developing advanced drug delivery systems. These innovations aim to improve its physicochemical properties, such as solubility, and to enable targeted and sustained drug release. researchgate.netnih.gov
Nanotechnology-Based Systems: Nanotechnology offers promising platforms for azithromycin delivery. dovepress.com Liposomal formulations have demonstrated enhanced in vitro antimicrobial activity against E. coli strains and improved inhibition of biofilm synthesis. dovepress.com Other approaches include conjugating azithromycin with silver nanoparticles, which has been shown to result in more efficient antimicrobial activity. dovepress.com Polymeric nanoparticles, such as those made from chitosan, have also been found to enhance both the antimicrobial and anti-inflammatory responses in preclinical models. dovepress.com
Novel Formulation Platforms: Beyond nanoparticles, other advanced systems are being explored. A drug delivery system using an asymmetric polyethersulfone (PES) membrane modified with KIT-6 mesoporous material has been developed for controlled and sustained release. nih.gov This system showed improved drug availability and biocompatibility in in vitro and ex vivo studies. nih.gov For localized treatment, such as in ocular infections, ocular inserts made from polymers like alginate, carbopol, and hydroxypropyl methylcellulose (HPMC) are being formulated. nih.gov These inserts are designed to overcome the drug's hydrophobicity and provide sustained release directly at the site of infection. nih.gov Microemulsion formulations using clove oil have also been investigated to improve the solubility and potential efficacy of azithromycin. researchgate.net
Table 2: Advanced Drug Delivery Systems for this compound
| Delivery System | Materials Used | Key Findings (Non-human studies) | Objective |
|---|---|---|---|
| Polymeric Nanoparticles | Chitosan | Enhanced antimicrobial and anti-inflammatory activity in vitro. dovepress.com | Improve therapeutic efficacy and targeted delivery. |
| Modified Membranes | Asymmetric polyethersulfone (PES), KIT-6 mesoporous material | Achieved a controlled, sustained release profile with superior biocompatibility. nih.gov | Provide localized and sustained drug delivery. |
| Ocular Inserts | Alginate, Carbopol, HPMC | Sustained drug release for up to 6 hours and demonstrated good ocular tolerability. nih.gov | Develop a topical treatment for ocular surface infections. |
| Liposomes | Cationic, deformable, and glycol-based liposomes | Successfully subdued bacterial growth and prevented biofilm formation. dovepress.com | Enhance topical treatment of skin infections. |
| Microemulsions | Clove oil | Improved the solubility of the water-insoluble drug. researchgate.net | Enhance oral bioavailability and efficacy. |
Conclusion
Synthesis of Key Research Findings on Azithromycin (B1666446) Maleate (B1232345)
Azithromycin maleate is the salt form of azithromycin, a semi-synthetic macrolide antibiotic, combined with maleic acid. nih.gov Azithromycin itself is an azalide, characterized by a 15-membered ring where a methyl-substituted nitrogen atom is incorporated into the lactone ring of erythromycin (B1671065) A. drugbank.compfizer.com This structural modification enhances its stability and pharmacokinetic profile compared to erythromycin. drugbank.com The maleate salt is formed to potentially improve the physicochemical properties of the parent drug.
The synthesis of azithromycin typically starts from erythromycin A oxime. google.com A common route involves a "one-pot" synthesis to produce demethyl azithromycin, which is then methylated and recrystallized to yield azithromycin. google.com this compound is subsequently prepared by reacting azithromycin with maleic acid. A specific crystalline form, azithromycin L-malate monohydrate, has been synthesized and is noted for its thermal stability. google.comgoogle.com
The physicochemical properties of azithromycin and its salts have been a subject of study. Azithromycin base is described as a white crystalline or amorphous solid. nih.govnewdrugapprovals.orgchemicalbook.com The solubility of azithromycin is a key area of research, as it is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and DMSO. drugbank.comcaymanchem.com The maleate salt's properties, such as melting point and solubility, are crucial for its formulation. For instance, crystalline azithromycin L-malate monohydrate has a distinct melting point of 173-176 °C. google.comgoogle.com
Spectroscopic and analytical techniques are fundamental for the characterization and quality control of this compound.
Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups. For azithromycin, prominent bands for the C=O and C-O groups of the macrocyclic lactone ring are observed around 1723 cm⁻¹ and 1187 cm⁻¹, respectively. researchgate.netbanglajol.info The IR spectrum for crystalline azithromycin L-malate monohydrate shows characteristic peaks at wavenumbers such as 3411, 2971, 1742, 1716, and 1619 cm⁻¹. google.comgoogle.com
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and quality assessment, confirming the identity of the azithromycin molecule. researchgate.netbanglajol.info
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the compound. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the quantitative analysis of azithromycin in bulk materials and pharmaceutical forms. oup.comnih.govijpsnonline.com Various HPLC methods have been developed, often using UV detection at wavelengths around 210 nm, coupled with C18 reversed-phase columns. oup.comnih.govderpharmachemica.com These methods are validated for accuracy, precision, and linearity to meet regulatory standards. oup.com
Remaining Knowledge Gaps and Future Research Priorities
Despite the extensive use and study of azithromycin and its salts, several knowledge gaps remain, presenting opportunities for future research.
Comprehensive Physicochemical Profile of Maleate Salt: While data exists for azithromycin base and some of its other salt forms (like the dihydrate), a comprehensive, publicly available dataset specifically for this compound is less complete. nih.gov There is a need for detailed studies on its various polymorphic forms, their relative stabilities, and comparative solubility profiles under different pH and temperature conditions. This information is critical for optimizing drug formulation and ensuring consistent bioavailability.
Advanced Analytical Methodologies: While HPLC-UV is a robust method, there is ongoing research into more sensitive and efficient analytical techniques. ijpsnonline.com The development of advanced methods, such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), can offer lower detection limits and greater specificity, which is particularly important for impurity profiling and pharmacokinetic studies. ijpsnonline.comekb.eg Further research into eco-friendly analytical methods with reduced solvent consumption is also a priority.
Solid-State Characterization: A deeper understanding of the solid-state chemistry of this compound is required. This includes in-depth crystallographic studies to identify and characterize different polymorphs, solvates, and hydrates. google.com The relationship between the crystalline structure and the physicochemical properties (e.g., solubility, dissolution rate, stability) of this compound needs to be systematically investigated. Such studies are vital for controlling the manufacturing process and ensuring product quality and performance.
Interaction with Excipients: More detailed research is needed to understand the interactions between this compound and various pharmaceutical excipients at a molecular level. asiapharmaceutics.info Compatibility studies are essential, but a more profound understanding could lead to the development of more stable and effective formulations, including advanced drug delivery systems like nanobeads or nanofibers. researchgate.net
Environmental Fate and Degradation: As with many widely used pharmaceuticals, the environmental impact of azithromycin is a growing concern. researchgate.net Future research should focus on the environmental fate of this compound, its degradation pathways in different environmental compartments, and the development of effective remediation technologies. researchgate.net
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing azithromycin maleate in preclinical studies?
Methodological Answer:
Synthesis typically involves combining azithromycin (a macrolide antibiotic) with maleic acid under controlled stoichiometric conditions. Characterization requires:
- HPLC-PDA for purity assessment (e.g., USP42-NF37 methods for azithromycin tablets ).
- X-ray diffraction (XRD) to confirm crystalline structure.
- Mass spectrometry (MS) and NMR to verify molecular weight and protonation states.
- Dissolution testing to evaluate bioavailability in simulated biological matrices.
For reproducibility, adhere to pharmacopeial guidelines (e.g., USP monographs) and report raw data in appendices with processed data in main text .
Basic: How should researchers design bioequivalence studies for this compound formulations?
Methodological Answer:
Use a randomized, crossover design with healthy human participants (n ≥ 24) under fasting/fed conditions. Key parameters:
- Primary endpoints: AUC0–t, Cmax (90% CI within 80–125% for bioequivalence).
- Secondary endpoints: Tmax, half-life.
- Analytical validation: Follow FDA/EMA guidelines for LC-MS/MS plasma quantification .
Include demographic variability (age, gender) in statistical models and address outliers using sensitivity analysis .
Advanced: How can researchers resolve contradictions in this compound’s efficacy data across population subgroups?
Methodological Answer:
- Stratified meta-analysis: Pool data from clinical trials (e.g., pediatric vs. geriatric populations) and adjust for confounders (comorbidities, pharmacokinetic variability).
- Mechanistic modeling: Use physiologically based pharmacokinetic (PBPK) models to simulate drug exposure in understudied subgroups .
- Bias assessment: Apply Cochrane Risk of Bias Tool to evaluate study quality and exclude trials with high attrition or unblinded endpoints .
Example: A 2020 WGS study linked reduced azithromycin susceptibility to genetic mutations in Neisseria gonorrhoeae, explaining efficacy variations .
Advanced: What experimental strategies are recommended for investigating this compound’s role in antimicrobial resistance (AMR)?
Methodological Answer:
- Whole-genome sequencing (WGS): Identify resistance-conferring mutations (e.g., 23S rRNA methyltransferase genes) in bacterial isolates .
- Time-kill assays: Quantify bactericidal activity under varying azithromycin concentrations.
- Epidemiological modeling: Integrate resistance prevalence data with treatment adherence rates to predict AMR trends.
Report statistical significance using Fisher’s exact test for mutation-frequency comparisons and adjust for multiple testing (e.g., Bonferroni correction) .
Advanced: How should pharmacokinetic/pharmacodynamic (PK/PD) models be optimized for this compound in immunocompromised populations?
Methodological Answer:
- Population PK modeling: Use nonlinear mixed-effects software (e.g., NONMEM) to estimate clearance and volume of distribution in immunocompromised cohorts.
- Monte Carlo simulations: Predict probability of target attainment (PTA) for AUC/MIC ratios ≥30.
- Covariate analysis: Include CD4+ counts, renal/hepatic function, and drug-drug interactions (e.g., with antiretrovirals) .
Validate models using bootstrap resampling and external datasets .
Basic: What are the best practices for reporting this compound’s stability data in regulatory submissions?
Methodological Answer:
- ICH Guidelines: Conduct forced degradation studies (heat, light, humidity) and monitor impurities via stability-indicating HPLC.
- Table formatting: Use Roman numerals for table IDs, footnotes for abbreviations, and report mean ± SD with justified decimal precision .
Example:
| Condition | Time (months) | Purity (%) | Degradation Products (%) |
|---|---|---|---|
| 25°C/60%RH | 6 | 98.2 ± 0.3 | 0.8 ± 0.1 |
Advanced: How can researchers validate this compound’s immunomodulatory effects in non-antibiotic applications?
Methodological Answer:
- In vitro models: Use LPS-stimulated macrophages to quantify cytokine suppression (ELISA for TNF-α, IL-6).
- Transcriptomic profiling: Apply RNA-seq to identify pathways (e.g., NF-κB) modulated by azithromycin.
- Animal models: Test efficacy in murine sepsis models with endotoxin challenge.
Address reproducibility by repeating experiments across ≥3 cell passages or animal cohorts and reporting raw data in supplementary files .
Basic: What ethical considerations are critical when designing clinical trials for this compound?
Methodological Answer:
- Informed consent: Disclose risks of QT prolongation and hepatic toxicity.
- Exclusion criteria: Pregnant individuals, patients with preexisting cardiac conditions.
- Data monitoring: Establish an independent DSMB for interim safety reviews .
Document protocol deviations and adverse events using CONSORT guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
